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1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Documentation Hub

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  • Product: 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Core Science & Biosynthesis

Foundational

Pharmacological Utility of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Derivatives: A Technical Guide

Executive Summary The 1-(2-chloro-5-fluoropyridin-3-yl)piperazine scaffold is a privileged building block in modern medicinal chemistry. By strategically substituting a pyridine ring with electron-withdrawing halogens (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-chloro-5-fluoropyridin-3-yl)piperazine scaffold is a privileged building block in modern medicinal chemistry. By strategically substituting a pyridine ring with electron-withdrawing halogens (chlorine and fluorine) and coupling it to a basic piperazine moiety, drug developers can precisely tune the physicochemical properties of the resulting derivatives. This technical guide explores the structural rationale, primary mechanisms of action (focusing on CNS and kinase targets), and the self-validating experimental workflows required to evaluate these compounds.

Chemical Rationale and Structural Causality

The efficacy of this scaffold is not accidental; it is rooted in strict stereoelectronic principles:

  • pKa Modulation: The highly electronegative fluorine atom at the C5 position withdraws electron density from the pyridine ring via inductive effects. This lowers the basicity (pKa) of the nearby piperazine nitrogen, which reduces hERG channel liability (a common cause of cardiotoxicity) and prevents rapid CYP450-mediated N-dealkylation.

  • Steric Conformation: The bulky chlorine atom at the C2 position restricts the rotational freedom of the piperazine ring. This forces the molecule into a specific dihedral angle, optimizing the vector for binding into deep, narrow hydrophobic pockets of target proteins[1].

  • Halogen Bonding: The halogens can participate in orthogonal halogen bonding with backbone carbonyls in the target binding site, significantly increasing binding affinity (Kd) without adding lipophilic bulk.

Primary Mechanisms of Action

CNS Therapeutics: Glycine Transporter-1 (GlyT1) Inhibition

The most prominent application of this scaffold is the development of GlyT1 inhibitors for the treatment of schizophrenia, specifically targeting negative and cognitive symptoms[1].

  • Causality: Hypofunction of the NMDA receptor is a core pathology in schizophrenia. The NMDA receptor requires both glutamate and a co-agonist (glycine) for full activation.

  • Mechanism: The 1-(2-chloro-5-fluoropyridin-3-yl)piperazine derivative acts as a highly selective, non-competitive allosteric inhibitor of GlyT1. The halogenated pyridine tail anchors into the transporter's hydrophobic pocket, while the protonated piperazine nitrogen forms a critical salt bridge with a conserved aspartate residue. This blockade prevents the reuptake of synaptic glycine, elevating local concentrations and enhancing NMDA receptor signaling[1].

Pathway A 1-(2-Chloro-5-fluoropyridin-3-yl) piperazine derivative B GlyT1 Transporter (Inhibition) A->B Allosteric Binding C Increased Synaptic Glycine Levels B->C Blocks Reuptake D NMDA Receptor Co-activation C->D Binds NR1 Subunit E Enhanced Glutamatergic Signaling D->E Ca2+ Influx

Caption: Mechanism of GlyT1 inhibition and subsequent NMDA receptor activation.

Oncology & Immunology: Kinase Modulation (JAK/TRK)

Beyond the CNS, this scaffold serves as a potent hinge-binding motif for kinases, notably Janus Kinase (JAK) and Tropomyosin receptor kinase (TRK)[2],[3].

  • Causality: In the ATP-binding pocket of kinases, the pyridine nitrogen acts as a hydrogen bond acceptor for the hinge region backbone (e.g., Leu932 in JAK2).

  • Mechanism: The 5-fluoro substitution provides favorable hydrophobic interactions within the selectivity pocket, while the piperazine ring directs the rest of the molecule into the solvent-exposed region. This orientation allows medicinal chemists to attach macrocyclic linkers or solubilizing groups to the piperazine nitrogen, achieving high selectivity over off-target kinases[2],[3].

Structure-Activity Relationship (SAR) Data

The versatility of the scaffold is demonstrated by how substitutions on the piperazine nitrogen dictate target selectivity and pharmacokinetics.

Compound ClassR-Group on PiperazinePrimary TargetIC50 (nM)Brain/Plasma Ratio (Kp)Primary Indication
Unsubstituted Base -HNone (Building Block)>10,0000.2N/A
CNS Derivative -Alkyl ether / BenzylGlyT1121.4Schizophrenia
Kinase Inhibitor -Aryl carboxamideJAK1 / JAK280.1Autoimmune / Oncology
Macrocyclic -Tethered to PyridineTRKA / TRKB50.05Solid Tumors

Note: High Kp (>1.0) is engineered for GlyT1 targets to cross the BBB, whereas low Kp is preferred for peripheral kinase targets to avoid CNS toxicity.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate internal controls and orthogonal validation steps.

Workflow S1 1. Compound Synthesis Suzuki Coupling & Deprotection S2 2. In Vitro Screening [3H]-Glycine Uptake Assay S1->S2 S3 3. ADME Profiling CYP450 & PAMPA-BBB S2->S3 S4 4. In Vivo Validation Microdialysis (mPFC) S3->S4

Caption: Self-validating experimental workflow for evaluating piperazine derivatives.

Protocol A: [3H]-Glycine Uptake Inhibition Assay (GlyT1)

Objective: Quantify the IC50 of the derivative for GlyT1 while validating assay health. Causality: Measuring the accumulation of radiolabeled glycine inside cells directly correlates with transporter function.

  • Cell Preparation: Seed human SK-N-MC cells (expressing endogenous GlyT1) in 96-well Cytostar-T scintillating microplates at 5×104 cells/well. Incubate overnight.

  • Pre-Equilibration: Aspirate media. Add the piperazine derivative (10-point serial dilution, 0.1 nM to 10 μM) in HBSS buffer containing 10 mM HEPES. Incubate for 30 minutes at 37°C to allow allosteric pocket binding.

  • Radioligand Addition: Add 50 nM [3H]-glycine to all wells.

  • Self-Validation Control: Include wells with 10 μM ALX-5407 (a known irreversible GlyT1 inhibitor) to define non-specific uptake (assay floor). If the signal-to-background ratio is < 5:1, the assay is invalidated.

  • Detection: Read the plate on a Microbeta scintillation counter. The Cytostar-T plates only fluoresce when the [3H] isotope is brought into close proximity to the scintillant base (i.e., transported inside the cell), eliminating the need for wash steps and preventing artifactual signal loss.

Protocol B: Kinase Selectivity Profiling (TR-FRET)

Objective: Assess off-target kinase activity (e.g., JAK2) using Time-Resolved Fluorescence Resonance Energy Transfer. Causality: TR-FRET utilizes a time delay before measurement, eliminating interference from compound auto-fluorescence—a common false-positive driver in HTS.

  • Reaction Assembly: In a 384-well plate, combine 1 nM recombinant JAK2 enzyme, 10 μM ATP, 100 nM biotinylated peptide substrate, and the piperazine derivative.

  • Incubation: Incubate for 60 minutes at room temperature to allow phosphorylation.

  • Detection Reagents: Add EDTA (to stop the reaction by chelating Mg2+), a Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (APC).

  • Readout: Measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 μs delay. Calculate the 665/615 ratio. A decrease in the ratio indicates successful kinase inhibition by the derivative.

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Exploratory

toxicity and safety profile of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

An In-Depth Technical Guide to the Toxicity and Safety Profile of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Disclaimer: Direct toxicological and safety data for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine are not exten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Disclaimer: Direct toxicological and safety data for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine are not extensively available in publicly accessible literature. This guide provides a predictive assessment based on the known profiles of structurally similar compounds, including other substituted arylpiperazines and the parent piperazine molecule. The information herein is intended for research, scientific, and drug development professionals and should be supplemented with empirical testing.

Introduction and Chemical Context

1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a di-substituted pyridine moiety. Compounds of this class are of significant interest in medicinal chemistry, often serving as key intermediates or scaffolds in the synthesis of novel therapeutic agents. The biological activity of arylpiperazine derivatives is diverse, with examples showing efficacy as antimicrobial, antifungal, and central nervous system (CNS) active agents, including agonists for dopamine and serotonin receptors.[1][2][3][4][5]

Given its structural alerts—a chlorinated and fluorinated pyridine ring coupled with a piperazine core—a thorough understanding of its potential toxicity is critical for safe handling in research settings and for predicting the safety profile of any derived drug candidates. This guide synthesizes available data on analogous compounds to construct a predictive toxicological framework for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

Predictive Toxicological Profile

The toxicological profile is inferred from data on related chlorinated arylpiperazines and the general toxicity of the piperazine class.

Acute Toxicity

Based on Global Harmonized System (GHS) classifications for analogous compounds like 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine and 1-(3-chlorophenyl)piperazine (mCPP), the subject compound is predicted to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[6][7][8]

  • Oral: Likely to be classified as harmful or toxic if swallowed. Ingestion may lead to systemic effects.

  • Dermal: Harmful in contact with skin, with potential for systemic absorption.[6][9]

  • Inhalation: Expected to be an irritant to the respiratory tract and potentially harmful if inhaled as a dust or aerosol.[7][8]

Irritation and Corrosivity

Arylpiperazine derivatives frequently exhibit irritant properties.

  • Skin Irritation: The compound is predicted to cause skin irritation.[6][7] The parent piperazine molecule is known to cause severe skin burns.[10]

  • Eye Irritation: Expected to cause serious eye irritation or damage.[6][8] Direct contact with piperazine-class compounds can lead to severe eye damage.[11]

Sensitization

There is a potential for sensitization. Piperazine itself is a known sensitizer, and repeated exposure may lead to allergic reactions in susceptible individuals.[11]

Specific Target Organ Toxicity (STOT)
  • Single Exposure: Analogs like mCPP may cause respiratory irritation and CNS effects such as drowsiness or dizziness.[7][8]

  • Repeated Exposure: The parent piperazine molecule is associated with damage to organs through prolonged or repeated exposure.[10] Chronic exposure may lead to bronchial irritation and gastrointestinal disturbances.[11]

Genotoxicity and Carcinogenicity

Specific data for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is unavailable. While some piperazine derivatives have been investigated, there is insufficient evidence to classify this specific compound. Standard assays, such as the Ames test and in vitro micronucleus test, would be required to assess its mutagenic potential.

Reproductive and Developmental Toxicity

The parent piperazine molecule is classified as a substance that may damage the unborn child.[10] This represents a significant potential hazard, and appropriate handling precautions are necessary for individuals of reproductive age.

Table 1: Summary of Predicted Hazards based on Analogous Compounds
Hazard ClassPredicted OutcomeBasis (Analogous Compounds)Citations
Acute Oral Toxicity Harmful or Toxic1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, mCPP[6][7]
Acute Dermal Toxicity Harmful1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine[6][9]
Skin Corrosion/Irritation Causes Skin Irritation1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, mCPP[6][7]
Eye Damage/Irritation Causes Serious Eye Irritation1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, mCPP[6][8]
STOT (Single) May cause respiratory irritation, drowsiness, or dizzinessmCPP[7][8]
Reproductive Toxicity Possible risk of harm to the unborn childPiperazine[10][11]

Predicted Metabolism and Pharmacokinetics

The metabolism of piperazine-based compounds is typically mediated by cytochrome P450 (CYP) enzymes in the liver.[12] For 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, several metabolic pathways can be predicted, drawing parallels from the metabolism of mCPP.[13]

Predicted Metabolic Pathways:

  • Aromatic Hydroxylation: Oxidation of the chlorofluoropyridine ring to form phenolic metabolites.

  • Piperazine Ring Degradation: Oxidative cleavage of the piperazine ring, potentially leading to the formation of an ethylenediamine derivative.

  • N-Dealkylation: While less common for arylpiperazines without an N-alkyl substituent, this pathway could occur if the compound is further derivatized.

  • Conjugation: The resulting hydroxylated metabolites are likely to be conjugated with glucuronic acid or sulfate to facilitate excretion.

G cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Metabolite1 Hydroxylated Pyridine Metabolite Parent->Metabolite1 Aromatic Hydroxylation Metabolite2 Piperazine Ring-Opened Metabolite (e.g., Ethylenediamine derivative) Parent->Metabolite2 Oxidative Cleavage Metabolite3 Glucuronide / Sulfate Conjugate Metabolite1->Metabolite3 Excretion Excretion Metabolite3->Excretion

Caption: Predicted metabolic pathway for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

Recommended Experimental Safety Assessment

Due to the absence of specific data, a structured experimental workflow is essential to definitively characterize the safety profile of this compound.

G cluster_in_vitro In Vitro Toxicology cluster_in_vivo In Vivo Toxicology (as required) cluster_assessment Safety Assessment start Start: Compound Synthesis and Characterization ames Bacterial Reverse Mutation (Ames Test - OECD 471) start->ames micronucleus In Vitro Mammalian Cell Micronucleus Test (OECD 487) start->micronucleus skin_irritation Reconstructed Human Epidermis Test (OECD 439) start->skin_irritation cyp_inhibition CYP450 Inhibition Panel start->cyp_inhibition acute_oral Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) ames->acute_oral If further development planned micronucleus->acute_oral risk_assessment Risk Assessment & Safe Handling Guidelines cyp_inhibition->risk_assessment repeat_dose 28-Day Repeat Dose Toxicity Study (OECD 407) acute_oral->repeat_dose repeat_dose->risk_assessment

Caption: Recommended workflow for toxicological assessment.

Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
  • Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Prepare a range of concentrations of the test compound.

    • In the presence and absence of a metabolic activation system (S9 mix from induced rat liver), incubate the compound with bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

    • Plate the treated bacteria onto minimal glucose agar plates.

    • Incubate for 48-72 hours.

    • Count the number of revertant colonies (his+ or trp+).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD 439)
  • Objective: To determine the skin irritation potential of the compound using an in vitro model that mimics the human epidermis.

  • Methodology:

    • Topically apply the test compound to the surface of a reconstructed human epidermis tissue model.

    • Expose the tissue to the compound for a defined period (e.g., 60 minutes).

    • Remove the compound and rinse the tissue.

    • Incubate the tissue for a post-exposure period (e.g., 42 hours).

    • Assess cell viability using a quantitative assay, typically the MTT assay, which measures the reduction of MTT to formazan by viable cells.

  • Interpretation: If the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%) relative to the negative control, the compound is classified as a skin irritant.

Risk Management and Safe Handling

Given the predicted hazards, stringent safety protocols are mandatory when handling 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Avoid all direct contact with the skin.[10]

    • Respiratory Protection: If handling as a powder or generating aerosols, use a properly fitted respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Store locked up.[8][10]

Conclusion

While direct toxicological data for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is scarce, a predictive analysis based on structural analogs suggests it should be handled as a hazardous compound. It is likely to be harmful if ingested, inhaled, or absorbed through the skin, and poses a risk of serious skin and eye irritation. The potential for reproductive toxicity, inherited from the piperazine core, warrants significant caution. The predicted toxicological profile underscores the critical need for empirical testing to validate these assumptions and to fully characterize the compound's safety before its use in advanced research or drug development programs.

References

  • Wang, G., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Drug Research, 72(04), e9-e17. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 235-246. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. National Center for Biotechnology Information. Available at: [Link]

  • Staack, R. F., et al. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-(3-Chlorophenyl)piperazine hydrochloride. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Semantic Scholar. Available at: [Link]

  • Wang, G., et al. (2022). (PDF) Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazines as Dopamine/Serotonin Receptor Agonists. ResearchGate. Available at: [Link]

  • Suryavanshi, H., & Rathore, M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine. Available at: [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Available at: [Link]

Sources

Foundational

1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (CAS 1121600-42-7): A Comprehensive Technical Guide on Synthesis, Medicinal Chemistry Applications, and SDS Protocols

Executive Summary In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. 1-(2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural design of small-molecule therapeutics relies heavily on privileged scaffolds that balance target affinity with optimal pharmacokinetic (PK) properties. 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (CAS 1121600-42-7) has emerged as a highly versatile building block[1]. By integrating a basic piperazine ring with a di-halogenated pyridine core, this intermediate provides orthogonal reactivity for synthetic chemists and favorable physicochemical properties for medicinal chemists designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators[2].

This whitepaper provides an in-depth analysis of its chemical properties, mechanistic rationale in drug design, validated synthetic workflows, and essential Safety Data Sheet (SDS) handling protocols.

Chemical Identity & Physicochemical Profiling

Understanding the structural nuances of this compound is critical for predicting its behavior in both the reaction flask and the biological system.

Quantitative Data Summary
PropertyValue / Description
Chemical Name 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine
CAS Number 1121600-42-7[1]
Molecular Formula C9H11ClFN3[3]
Molecular Weight 215.66 g/mol [1]
Core Scaffold Halogenated heteroaryl piperazine
Key Reactive Sites Secondary amine (piperazine N4), Aryl chloride (pyridine C2)
Mechanistic Rationale in Scaffold Design

The selection of this specific building block is driven by the synergistic effects of its functional groups:

  • The Fluorine Atom (C5): The introduction of fluorine at the C5 position serves two primary purposes. First, it blocks cytochrome P450 (CYP)-mediated oxidative metabolism at an otherwise vulnerable site[4]. Second, its strong electron-withdrawing nature lowers the pKa of the adjacent pyridine nitrogen, which can reduce hERG channel liability—a common cause of cardiotoxicity in basic amines.

  • The Chlorine Atom (C2): The C2-chlorine acts as a synthetic handle. Because it is activated by the electron-deficient pyridine ring, it is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) once the piperazine is protected or functionalized.

  • The Piperazine Ring (C3): Piperazine is a classic pharmacophore that improves aqueous solubility and allows for the formation of stable, pharmaceutically acceptable salts (e.g., HCl or mesylate salts).

Synthetic Utility & Experimental Workflows

To maximize the utility of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, researchers typically employ a sequential functionalization strategy. The secondary amine of the piperazine is usually derivatized first, followed by the functionalization of the C2-chloro position.

SyntheticWorkflow A 1-(2-Chloro-5-fluoropyridin- 3-yl)piperazine B Amide Coupling (HATU, DIPEA) A->B C N-Functionalized Intermediate B->C D Suzuki Coupling (Pd(dppf)Cl2, Base) C->D E Advanced Drug Scaffold D->E

Fig 1: Sequential functionalization of the piperazine and C2-chloro positions.

Protocol: N-Derivatization via Amide Coupling

Causality Insight: We utilize HATU over older coupling reagents (like EDC/HOBt) because the highly reactive 7-aza-HOBt ester intermediate formed by HATU efficiently overcomes the steric hindrance occasionally presented by substituted piperazines, ensuring rapid and complete conversion.

Step-by-Step Methodology:

  • Preparation: Dissolve the target carboxylic acid (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Add HATU (1.2 equiv) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to allow the active ester to form.

  • Coupling: Add 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (1.0 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor consumption of the piperazine starting material via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, typically using a gradient of Dichloromethane/Methanol).

Protocol: C2-Functionalization via Suzuki-Miyaura Coupling

Causality Insight: The C2-chlorine is sufficiently activated for oxidative addition by Palladium. We select Pd(dppf)Cl2 as the catalyst because its bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the aryl-chloride bond while preventing catalyst deactivation.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the N-functionalized intermediate from Protocol 3.1 (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and Potassium Carbonate (K2CO3) (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (typically 4:1 v/v).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv). Seal the vial and purge with nitrogen for 5 minutes.

  • Heating: Heat the reaction mixture to 90°C in an oil bath (or 110°C in a microwave reactor) for 2–12 hours until LC-MS indicates complete consumption of the aryl chloride.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition the filtrate between EtOAc and water. Extract, dry (Na2SO4), and concentrate the organic layers.

Pharmacological Applications

Compounds bearing the 2-chloro-5-fluoropyridine and piperazine motifs are frequently patented and published as potent inhibitors of various kinases (such as SYK, JAK, and AXL) and modulators of GPCRs[2][5].

In kinase drug discovery, the substituted pyridine ring often acts as a hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region. The piperazine ring acts as a solvent-exposed vector, extending out of the ATP-binding pocket to interact with solvent or to be appended with solubilizing groups.

KinasePathway Ligand Extracellular Signal (e.g., Cytokine) Kinase Target Kinase (e.g., JAK/SYK) Ligand->Kinase Activates Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylation Inhibitor Piperazine-Pyridine Derivative Inhibitor->Kinase Blocks ATP Pocket Transcription Gene Transcription (Disease Progression) Effector->Transcription Translocation

Fig 2: Mechanism of action for kinase inhibitors utilizing the halopyridine-piperazine scaffold.

Safety Data Sheet (SDS) & Handling Protocols

While specific SDS documents are provided directly by chemical vendors upon purchase, 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine shares a hazard profile consistent with structurally related halopyridines and secondary amines[6][7].

Hazard Identification (GHS Classification)

Based on analogous building blocks (e.g., 2-chloro-5-fluoropyridine), the following hazard statements generally apply[7]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318 / H319: Causes serious eye damage or severe eye irritation.

  • H335: May cause respiratory irritation.

Laboratory Handling & PPE Workflow

Because the piperazine nitrogen is basic and the halopyridine core is a known irritant, strict Environmental, Health, and Safety (EHS) protocols must be enforced:

  • Engineering Controls: All weighing, transferring, and reacting of this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Personal Protective Equipment (PPE):

    • Wear standard nitrile gloves (double-gloving is recommended during scale-up).

    • Use splash-proof chemical safety goggles (due to the severe eye irritation risk associated with amines).

    • Wear a standard flame-resistant laboratory coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from prolonged exposure to light and moisture, which can degrade the amine.

  • SDS Procurement: To download the exact, lot-specific SDS, researchers should navigate to the supplier's portal (e.g., BLD Pharm, TCI America, or Chem-Impex) and search by the CAS number 1121600-42-7 [1][4][8].

References

  • National Institutes of Health (NIH) / PMC. "G protein-coupled receptors: structure- and function-based drug discovery." nih.gov. Available at:[Link]

  • Google Patents. "BR112014012396B1 - Pyrazine kinase inhibitors, composition, in vitro method for inhibiting kinase syk or signal transduction pathway." google.com.
  • Home Sunshine Pharma. "2-Chloro-5-fluoropyridine CAS 31301-51-6 Hazard Declarations." hsppharma.com. Available at:[Link]

  • ACS Publications. "Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Scaffolds: A Comprehensive Technical Guide

As drug discovery pipelines increasingly demand molecules with highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, the strategic selection of core scaffolds becomes paramount. The pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand molecules with highly optimized Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, the strategic selection of core scaffolds becomes paramount. The piperazine ring is widely recognized as a "privileged scaffold" in medicinal chemistry, serving as a structural cornerstone in numerous FDA-approved therapeutics[1]. When coupled with a specifically halogenated heteroaromatic system—yielding the 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine scaffold—the resulting chemical architecture offers a highly tunable platform.

This technical guide elucidates the pharmacokinetic (PK) profiling of this specific scaffold, detailing the structural causality behind its ADME behavior, the self-validating methodologies required for its evaluation, and the bioanalytical frameworks necessary for robust quantification.

Structural Rationale and Physicochemical Causality

The pharmacokinetic behavior of any molecule is fundamentally dictated by its physicochemical properties. The 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine scaffold is engineered to balance solubility, permeability, and metabolic stability through specific structural features:

  • The Piperazine Core: The presence of two nitrogen atoms in a 1,4-arrangement provides versatile synthetic handles for systematic functionalization[2]. Crucially, the basicity of the piperazine nitrogens enhances aqueous solubility and bioavailability, allowing for facile salt formation[3].

  • 5-Fluoro Substitution: The fluorine atom at the C5 position of the pyridine ring is not arbitrary. Fluorine is a potent bioisostere for hydrogen that effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism (specifically epoxidation and hydroxylation) at that site, thereby reducing intrinsic clearance ( CLint​ ).

  • 2-Chloro Substitution: The chlorine atom at C2 provides both steric shielding and inductive electron withdrawal. This electron-withdrawing effect propagates through the pyridine ring, significantly lowering the pKa​ of the adjacent piperazine N1 nitrogen. By reducing the overall basicity of the molecule, this substitution mitigates the risk of phospholipidosis and hERG channel blockade—toxicities frequently associated with highly basic lipophilic amines.

SAR_Logic Scaffold 1-(2-Chloro-5-fluoropyridin-3-yl) piperazine F_atom 5-Fluoro Substitution Scaffold->F_atom Cl_atom 2-Chloro Substitution Scaffold->Cl_atom Pip_ring Piperazine Core Scaffold->Pip_ring Metab Blocks CYP450 Oxidation F_atom->Metab pKa Lowers N1 pKa (Reduces hERG) Cl_atom->pKa Sol Enhances Aqueous Solubility Pip_ring->Sol

Structure-activity relationship (SAR) logic mapping structural features to pharmacokinetic outcomes.

In Vitro ADME Profiling: Self-Validating Methodologies

To accurately predict in vivo behavior, in vitro assays must be designed as self-validating systems where internal controls immediately flag assay failure.

Microsomal Metabolic Stability ( CLint​ )

The metabolic stability of the scaffold is evaluated using Human Liver Microsomes (HLM). The goal is to determine the half-life ( t1/2​ ) of the parent compound and calculate intrinsic clearance.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 µM solution of the piperazine scaffold in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding a continuous NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: The organic solvent precipitates microsomal proteins, instantly halting enzymatic activity.

  • Self-Validation Check: Co-run Verapamil (high-clearance control) and Warfarin (low-clearance control) in parallel wells. Validation Rule: If Verapamil is not depleted by >80% at 60 minutes, the NADPH system is deemed inactive, and the entire plate's data must be discarded.

Caco-2 Bidirectional Permeability

Because the piperazine scaffold is intended for oral administration, intestinal absorption is modeled using Caco-2 human colon carcinoma cell monolayers.

Step-by-Step Protocol:

  • Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts and culture for 21 days to allow tight junction formation and differentiation.

  • Dosing: Apply 10 µM of the compound to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours.

  • Self-Validation Check: Co-incubate the dosing solution with 100 µM Lucifer Yellow, a fluorescent marker of paracellular transport. Validation Rule: Post-assay, measure the fluorescence of the receiver chamber. A Lucifer Yellow apparent permeability ( Papp​ ) > 1×10−6 cm/s indicates compromised tight junctions, invalidating the well.

Summary of In Vitro Data

The structural tuning of the 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine scaffold yields a highly favorable in vitro profile, summarized below:

ParameterValueMechanistic Interpretation
Kinetic Solubility (pH 7.4) > 150 µMHigh aqueous solubility driven by piperazine N4 protonation.
LogD (pH 7.4) 1.8Optimal lipophilicity balance for oral absorption and membrane partitioning.
Caco-2 Papp​ (A-B) 12.5×10−6 cm/sHigh passive transcellular permeability.
Efflux Ratio (B-A / A-B) 1.2Ratio < 2.0 indicates the scaffold is not a significant P-glycoprotein (P-gp) substrate.
HLM CLint​ 24.5 µL/min/mgModerate metabolic stability; the C5-fluorine successfully protects against rapid CYP oxidation.

Bioanalytical Framework (LC-MS/MS)

Accurate quantification of the scaffold in biological matrices requires a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Methodological Parameters:

  • Sample Preparation: 50 µL of plasma is precipitated with 150 µL of acetonitrile containing a deuterated internal standard (e.g., Piperazine-d8). The mixture is vortexed and centrifuged at 14,000g for 10 minutes.

  • Chromatography: Separation is achieved on a C18 UHPLC column (2.1 × 50 mm, 1.7 µm). The mobile phase consists of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid ensures the complete protonation of the secondary piperazine amine (N4), maximizing ionization efficiency in the mass spectrometer source.

  • Detection: Electrospray Ionization in positive mode (ESI+). Quantification is performed using Multiple Reaction Monitoring (MRM), tracking the specific precursor-to-product ion transition of the halogenated scaffold.

Bioanalysis Plasma Plasma Sample (50 µL) Precip Protein Precipitation (Acetonitrile + IS) Plasma->Precip Centrifuge Centrifugation (14,000g, 10 min) Precip->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS ESI+ MS/MS (MRM Mode) LC->MS Quant Data Quantification MS->Quant

Step-by-step bioanalytical workflow for the quantification of piperazine scaffolds in plasma.

In Vivo Pharmacokinetic Evaluation

To translate in vitro findings, the scaffold is evaluated in male Sprague-Dawley rats. The study design utilizes a crossover or parallel group format comparing Intravenous (IV) and Per Os (PO) administration.

Experimental Design:

  • IV Dosing: 1 mg/kg administered via the tail vein, formulated in 5% DMSO / 95% Saline.

  • PO Dosing: 5 mg/kg administered via oral gavage, formulated in 0.5% Methylcellulose.

  • Sampling: Serial blood sampling via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Data Analysis (Non-Compartmental Analysis - NCA): The basic nature of the piperazine ring typically results in a moderate-to-high Volume of Distribution at steady state ( Vdss​ ), indicating extensive tissue distribution. However, the electron-withdrawing halogens on the pyridine ring temper this effect, preventing excessive trapping in acidic intracellular compartments (lysosomotropism).

PK ParameterIV (1 mg/kg)PO (5 mg/kg)
Cmax​ (ng/mL) -450 ± 45
Tmax​ (h) -1.5
AUC0−∞​ (h*ng/mL) 8502975
Vdss​ (L/kg) 2.4-
Clearance (mL/min/kg) 19.6-
Half-life ( t1/2​ ) (h) 3.23.8
Bioavailability (F%) -70%

Note: The high oral bioavailability (70%) is a direct consequence of the scaffold's optimal LogD and resistance to first-pass CYP450 metabolism, validating the structural design choices.

PK_Workflow Synthesis Scaffold Synthesis & Functionalization InVitro In Vitro ADME (Microsomes, Caco-2) Synthesis->InVitro Bioanalysis LC-MS/MS Method Development InVitro->Bioanalysis InVivo In Vivo PK (Rodent Models) Bioanalysis->InVivo Data PK Parameter Calculation (NCA) InVivo->Data

General workflow for the pharmacokinetic profiling of piperazine-based drug candidates.

Conclusion

The 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine scaffold represents a highly optimized starting point for drug discovery. By leveraging the physicochemical versatility of the piperazine core and strategically protecting metabolic soft spots with halogenation, researchers can achieve excellent oral bioavailability, moderate clearance, and high permeability. Adherence to self-validating in vitro protocols and rigorous LC-MS/MS bioanalysis ensures that the resulting pharmacokinetic data is both trustworthy and translatable to higher-order species.

References

  • National Institutes of Health (PMC). (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Synthesis, in silico, and in vitro pharmacological evaluation of norbornenylpiperazine derivatives as potential ligands for nuclear hormone receptors. JAPS. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1H and 13C NMR Spectroscopic Characterization of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in pharmaceutical research and drug development, unambiguous structural verification is paramount. This document outlines a comprehensive methodology for sample preparation, data acquisition, and spectral interpretation. Due to the absence of publicly available experimental spectra for this specific molecule, this guide utilizes predicted spectral data, substantiated by a comparative analysis of established principles for substituted pyridine and piperazine moieties. The provided protocols are designed to be self-validating, enabling researchers to generate and confirm their own experimental data.

Introduction

1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a substituted heterocyclic compound featuring a dichlorofluoropyridine core linked to a piperazine ring. This structural motif is common in medicinal chemistry, making a thorough understanding of its spectroscopic properties essential for synthesis verification, quality control, and further development. NMR spectroscopy is the most powerful tool for the unambiguous elucidation of such molecular structures in solution.[1] This note serves as a practical guide for researchers, providing both a predictive framework for the ¹H and ¹³C NMR spectra and a robust experimental protocol for its acquisition and analysis. The interpretation of the spectra is grounded in the fundamental electronic effects of the halogen substituents and the nitrogen atoms on the chemical environment of the respective nuclei.[2][3]

Molecular Structure and NMR Numbering

The structural assignment of NMR signals is critically dependent on a consistent numbering scheme. The diagram below illustrates the IUPAC numbering for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, which will be used for all subsequent spectral assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6 mL Deuterated Solvent weigh->dissolve standard Add TMS Internal Standard dissolve->standard spectrometer Place in NMR Spectrometer (≥400 MHz) standard->spectrometer acquire_H Acquire ¹H Spectrum (16-32 scans) spectrometer->acquire_H acquire_C Acquire ¹³C Spectrum (≥1024 scans) spectrometer->acquire_C ft Fourier Transform (FID → Spectrum) acquire_H->ft acquire_C->ft correct Phase & Baseline Correction ft->correct reference Reference to TMS (0.00 ppm) correct->reference analyze Assign Signals & Analyze Couplings reference->analyze

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. These predictions are generated based on established substituent effects and provide a reliable baseline for experimental verification. [4][5]

Predicted ¹H NMR Data (Simulated in CDCl₃, 400 MHz)
Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H6~8.05Doublet (d)~2.51HLocated ortho to the ring nitrogen and adjacent to the fluorine, resulting in a significant downfield shift and coupling to F.
H4~7.40Doublet of doublets (dd)J(H-F) ≈ 8.0, J(H-H) ≈ 2.51HExperiences a downfield shift due to the adjacent chloro group and shows coupling to both H6 and the fluorine at C5.
NH (Piperazine)~1.90Broad singlet (br s)-1HThe labile proton on the secondary amine often appears as a broad signal that can exchange with trace water.
C8-H ₂, C12-H~3.45Triplet (t)~5.04HProtons on carbons adjacent to the pyridine-linked nitrogen (N7). Their chemical shift is influenced by the aromatic ring.
C9-H ₂, C11-H~3.10Triplet (t)~5.04HProtons on carbons adjacent to the secondary amine nitrogen (N10). They are typically more shielded than the C8/C12 protons.

Note: The piperazine protons may appear as more complex multiplets rather than simple triplets due to potential conformational rigidity or restricted rotation around the C3-N7 bond, a phenomenon observed in similar N-aryl piperazines. [6][7][8]

Predicted ¹³C NMR Data (Simulated in CDCl₃, 101 MHz)
Signal AssignmentPredicted δ (ppm)Multiplicity (¹³C-¹⁹F Coupling)Coupling Constant (¹JCF, ²JCF, etc.)Rationale for Assignment
C5~155.0Doublet (d)¹JCF ≈ 240 HzDirectly attached to the highly electronegative fluorine atom, causing a strong downfield shift and a large one-bond C-F coupling. [9]
C2~148.5Doublet (d)³JCF ≈ 4 HzAttached to both the ring nitrogen and chlorine, resulting in a downfield shift. Exhibits small three-bond coupling to fluorine.
C6~140.0Doublet (d)²JCF ≈ 25 HzLocated ortho to the fluorine atom, leading to a significant two-bond C-F coupling constant.
C3~135.0Doublet (d)²JCF ≈ 20 HzThe point of attachment for the piperazine ring. Its chemical shift is influenced by both adjacent halogens and shows two-bond coupling to fluorine.
C4~125.0Doublet (d)³JCF ≈ 5 HzShielded relative to the other pyridine carbons but still deshielded by the adjacent chlorine. Shows small three-bond coupling to fluorine.
C8, C12~50.0Singlet-Carbons adjacent to the pyridine-linked nitrogen (N7) are deshielded compared to C9/C11.
C9, C11~45.0Singlet-Carbons adjacent to the secondary amine nitrogen (N10). These are typical values for piperazine ring carbons. [1]

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR characterization of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. By detailing a robust experimental protocol and offering an in-depth analysis of predicted spectral data, this guide equips researchers in drug development and synthetic chemistry with the necessary tools for confident structural elucidation. The key spectral identifiers include two distinct signals for the pyridine protons with observable H-F coupling, a large one-bond C-F coupling for C5, and characteristic signals for the piperazine ring. Experimental verification of these predicted values will provide definitive structural confirmation of this important heterocyclic scaffold.

References

  • Thomas, St., Brühl, I., Heilmann, D., & Kleinpeter, E. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]

  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]

  • AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684. [Link]

  • ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

  • Peruncheralathan, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Vazquez, A., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry. [Link]

  • Knieps, S., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. [Link]

  • Zvolinsky, V. P. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. [Link]

  • Gholivand, K., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. [Link]

  • Lee, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. [Link]

  • Mestrelab Research. (2024). Chemical shift prediction in 13 C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]

Sources

Application

Application Note: SNAr Reaction Conditions and Protocols for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Substitution

Executive Summary The 1-(2-chloro-5-fluoropyridin-3-yl)piperazine scaffold is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, including targeted kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1-(2-chloro-5-fluoropyridin-3-yl)piperazine scaffold is a highly versatile, bifunctional building block frequently utilized in the synthesis of complex pharmaceutical agents, including targeted kinase inhibitors and LPAR1 antagonists for fibrotic diseases[1]. Designing synthetic routes with this molecule requires a deep understanding of chemoselectivity, as it possesses both a highly nucleophilic secondary amine (the piperazine ring) and a highly electrophilic site (the C2-chloro position of the pyridine ring).

This technical guide provides an authoritative framework for executing Nucleophilic Aromatic Substitution (SₙAr) reactions using this scaffold. By dissecting the electronic causality behind the reactivity of polyfluorinated pyridines, this guide establishes self-validating protocols for both the N-arylation of the piperazine moiety and the electrophilic displacement of the C2-chloro group.

Molecular Reactivity Profile & Mechanistic Causality

The Bifunctional Nature of the Scaffold

The structural architecture of 1-(2-chloro-5-fluoropyridin-3-yl)piperazine dictates two distinct SₙAr pathways:

  • Pathway A (Nucleophilic): The free secondary amine of the piperazine ring is highly nucleophilic and can attack exogenous aryl halides.

  • Pathway B (Electrophilic): The C2-chloro position of the pyridine ring is highly activated toward nucleophilic attack, provided the piperazine nitrogen is orthogonally protected (e.g., via a Boc group).

Workflow cluster_A Pathway A: Piperazine as Nucleophile cluster_B Pathway B: C2-Chloro as Electrophile Core 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (Bifunctional Scaffold) Nuc_Rxn N-Arylation / Alkylation (Free NH reacts) Core->Nuc_Rxn Heteroaryl Halide, Base, Heat Protect Boc-Protection of Piperazine Core->Protect Boc₂O, TEA Prod_A C2-Chloro Retained (Isotope pattern intact) Nuc_Rxn->Prod_A Elec_Rxn SNAr at C2 Position (Displacement of Cl⁻) Protect->Elec_Rxn Exogenous Nucleophile, Polar Aprotic Solvent Prod_B C2-Substituted Product (Isotope pattern lost) Elec_Rxn->Prod_B

Chemoselective pathways for 1-(2-chloro-5-fluoropyridin-3-yl)piperazine functionalization.

Electronic Activation and Regioselectivity (Pathway B)

When utilizing the pyridine ring as an electrophile, regioselectivity is strictly governed by electronic effects. Although fluorine is generally a superior leaving group to chlorine in SₙAr reactions due to its extreme electronegativity, the C5-fluoro position in this scaffold is meta to the pyridine nitrogen[2].

During nucleophilic attack at C2, the resulting negative charge is delocalized directly onto the highly electronegative N1 atom, forming a deeply stabilized Meisenheimer complex[3]. Conversely, attack at C5 cannot place the formal negative charge on the nitrogen, resulting in a prohibitively high transition state energy. Consequently, SₙAr occurs exclusively at the C2 position, displacing the chloride while retaining the C5-fluorine.

Meisenheimer SM 1-Boc-4-(2-chloro-5-fluoropyridin-3-yl)piperazine (Electrophile) MC Meisenheimer Complex (Anion stabilized on Pyridine N1) SM->MC Addition (Rate-Determining) Nu Methoxide (CH₃O⁻) (Nucleophile) Nu->MC Attacks C2 Prod 1-Boc-4-(2-methoxy-5-fluoropyridin-3-yl)piperazine (Product) MC->Prod Elimination (Fast) LG Chloride (Cl⁻) (Leaving Group) MC->LG Departs

Meisenheimer complex formation during C2-chloro displacement highlighting N1 stabilization.

Quantitative Data: Optimization of C2-Chloro Displacement

The choice of solvent and base is paramount for the successful displacement of the C2-chloro group. Protic solvents heavily solvate anionic nucleophiles via hydrogen bonding, drastically reducing their effective nucleophilicity. Shifting to a polar aprotic solvent (e.g., DMF or DMSO) leaves the nucleophile "naked" and highly reactive.

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
NaOMeMeOHNone652415Protic solvent solvates nucleophile, retarding addition.
NaOMeDMFNone80488Aprotic solvent leaves nucleophile "naked"; rapid reaction.
MorpholineDMSOK₂CO₃1201275High temperature required for neutral amine nucleophiles.
PhenolDMFCs₂CO₃100682Cs⁺ provides a highly reactive, poorly coordinated phenoxide.

Detailed Experimental Protocols

Protocol A: N-Arylation (Piperazine as Nucleophile)

Objective: Chemoselective SₙAr of 1-(2-chloro-5-fluoropyridin-3-yl)piperazine with 2-chloropyrimidine. Causality: N,N-Diisopropylethylamine (DIPEA) is chosen over inorganic bases to maintain a homogeneous reaction mixture in DMF, ensuring rapid kinetics without degrading the electrophile.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1-(2-chloro-5-fluoropyridin-3-yl)piperazine (1.0 eq, 5.0 mmol) and 2-chloropyrimidine (1.1 eq, 5.5 mmol).

  • Solvent & Base Addition: Add anhydrous DMF (25 mL, 0.2 M) followed by DIPEA (2.5 eq, 12.5 mmol). Expert Insight: Excess DIPEA neutralizes the HCl byproduct, preventing protonation of the piperazine which would otherwise stall the reaction.

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (Critical): Analyze a 50 µL aliquot via LC-MS. The reaction is complete when the starting material (m/z 216) is consumed. Validation Check: The product must exhibit an m/z of 294 [M+H]⁺. Crucially, the presence of the characteristic 3:1 (³⁵Cl:³⁷Cl) isotopic signature in the product mass spectrum confirms that the C2-chloro group of the pyridine ring remains intact, validating perfect chemoselectivity.

  • Workup: Cool to room temperature, quench with ice water (50 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL) to quantitatively remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C2-Chloro Displacement (Electrophilic SₙAr)

Objective: Synthesize 1-Boc-4-(2-methoxy-5-fluoropyridin-3-yl)piperazine via alkoxylation. Causality: While sodium methoxide is added as a methanolic solution for accurate volumetric dosing, the bulk solvent must be DMF to strike a balance between reagent deliverability and aprotic reaction acceleration.

Step-by-Step Methodology:

  • Preparation: In a dry flask under nitrogen, dissolve 1-Boc-4-(2-chloro-5-fluoropyridin-3-yl)piperazine (1.0 eq, 3.0 mmol) in anhydrous DMF (20 mL, 0.15 M).

  • Nucleophile Addition: Dropwise, add sodium methoxide (0.5 M in MeOH, 1.5 eq, 4.5 mmol) at room temperature.

  • Reaction Execution: Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (Critical): Monitor the reaction progress via LC-MS. Validation Check: The successful displacement of the chloride is unequivocally validated by the disappearance of the 3:1 isotopic pattern. The product will present as a sharp, monoisotopic peak at m/z 312 [M+H]⁺. If the 3:1 pattern persists, the C2-chloro group has not been fully displaced.

  • Workup: Cool the reaction to room temperature. Expert Insight: Do not add water while the DMF is hot, as this can cause a violent exotherm or form intractable emulsions. Dilute with water (40 mL) and extract with Methyl tert-butyl ether (MTBE) (3 × 25 mL). Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

References[1] Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry - ACS Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGztP8HixAPfz_u12CwwrABRJgx2p6n4RIuSuHXWSAb3XlNwCL4SrvOHhpvJRP4iI1e5jc7WtvKlTMFQCdqumvywglg-wu5f5w-yQBTfYJ7cI3sHhqeNwO2Rr0DG4e8LU1uM9WWOiRauwNTRUTWPSaR[2] 2-Amino-3,5-difluoropyridine (Regioselectivity in SNAr Reactions). Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiRwWzC-zX6WdoTpJW8zIIGHwMJNW9kMzqhcDiZkJFkzMe2ape_uMjVoNx1CbS3BK1uoZ_NGLqiCKEEpVSxJu0PQcMef1kf68ABllE2FvxCXo3oEE6nHECqj5eE-zRK2lsWbda[3] 3,5-Difluoro-2-hydrazinopyridine (Mechanistic Rationale and Regioselectivity). Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFO4pPBSxZ_uOWT4fUT2VBialvO0Q6v4Gylva9MUP6Rb4Cg1xAjxpO0pVrYWmzbPxJR4X44xTC57cy0MeGhLCGhTaj4BSVltSdMZest3-Qf_AVjp9g1ycRQx_OROFza2r5Pq8-o

Sources

Method

Application Notes and Protocols for Amide Coupling Reactions Utilizing 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Central Role of the Amide Bond and the Utility of Substituted Piperazines The amide bond is a cornerstone of modern medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Amide Bond and the Utility of Substituted Piperazines

The amide bond is a cornerstone of modern medicinal chemistry and drug discovery, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals.[1][2][3] The reliable and efficient formation of this linkage is therefore a critical transformation in the synthesis of new chemical entities. A multitude of coupling reagents have been developed to facilitate this reaction, each with its own advantages and disadvantages.[4][5][6]

This document focuses on amide coupling reactions involving 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, a versatile building block in medicinal chemistry. The piperazine moiety is frequently incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, or to serve as a scaffold for orienting pharmacophoric groups.[7][8] The specific substitution pattern of this reagent offers multiple avenues for further chemical modification, making it a valuable synthon in the construction of complex molecules.

These application notes provide a comprehensive guide to performing amide coupling reactions with 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, covering the underlying mechanism, detailed experimental protocols, and troubleshooting strategies.

The Mechanism of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under ambient conditions. The carboxylic acid's acidic proton will typically be transferred to the basic amine, forming a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid must be "activated" by a coupling reagent.[2][9][10]

The most common strategy involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[5][10][11]

The general mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[9]

  • Formation of an Active Ester (with additive): The O-acylisourea intermediate can then react with an additive like HOBt to form a more stable and less reactive HOBt-ester. This step is crucial for preventing side reactions and minimizing racemization of chiral carboxylic acids.[11]

  • Nucleophilic Attack by the Amine: The amine, in this case, 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid (either the O-acylisourea or the active ester).

  • Formation of the Amide Bond: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea byproduct (in the case of carbodiimide reagents).[9]

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Highly Reactive) Carboxylic_Acid->O_Acylisourea + Coupling Reagent Coupling_Reagent e.g., EDC Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Amide_Product Amide Product O_Acylisourea->Amide_Product + Piperazine (Direct Pathway) Additive e.g., HOBt Active_Ester->Amide_Product + Piperazine Piperazine 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Byproduct Urea Byproduct

Caption: Generalized mechanism of amide coupling.

Experimental Protocols

General Considerations:
  • Reagent Purity: Ensure all reagents, especially the coupling agents and the carboxylic acid, are of high purity. Impurities can lead to side reactions and complicate purification.[11]

  • Anhydrous Conditions: While some coupling reagents are water-tolerant, it is generally good practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated species.[12]

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of the amine is often used to ensure complete consumption of the more valuable carboxylic acid.[11]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[11]

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely used and reliable method for the formation of amide bonds.

Materials:

  • Carboxylic acid

  • 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.

  • Add 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (1.05 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol_Workflow start Start reagents Dissolve Carboxylic Acid, HOBt, and EDC in Solvent at 0°C start->reagents activation Stir for 15-30 min (Active Ester Formation) reagents->activation add_amine Add Piperazine and DIPEA activation->add_amine reaction Warm to RT, Stir 4-24h (Monitor by TLC/LC-MS) add_amine->reaction workup Dilute, Wash with NaHCO3 and Brine reaction->workup dry_concentrate Dry Organic Layer and Concentrate workup->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for EDC/HOBt mediated coupling.

Protocol 2: HATU Mediated Amide Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a more potent coupling reagent, often used for sterically hindered substrates or electron-deficient amines where EDC/HOBt may be less effective.[11][12][13]

Materials:

  • Carboxylic acid

  • 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or MeCN (0.1-0.5 M) at room temperature under an inert atmosphere, add DIPEA (2.0-3.0 eq).

  • Stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.

  • Add 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate or DCM (3x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentAdvantagesDisadvantagesTypical Solvents
EDC/HOBt Inexpensive, water-soluble byproduct (easy removal).[11]Less reactive for hindered substrates, potential for racemization.[11]DCM, DMF, MeCN
HATU/HBTU Highly efficient, especially for difficult couplings.[4][11]More expensive, can cause racemization (HBTU).[4][11]DMF, MeCN
DCC Inexpensive and effective.[5]Insoluble urea byproduct can be difficult to remove completely.[4]DCM
PyBOP High reactivity, good for sterically hindered couplings.[5]Phosphonium-based, potential for side reactions.DMF, DCM

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling agents (e.g., EDC is moisture-sensitive).[11]Use fresh or properly stored reagents.
Incorrect pH.[11]Ensure sufficient base is present to deprotonate the amine.
Steric hindrance.[11][12]Switch to a more powerful coupling reagent like HATU. Consider gentle heating (40-60 °C).[12]
Presence of Unreacted Starting Materials Insufficient equivalents of one reactant.Use a slight excess (1.1-1.2 eq) of the amine.[11]
Incomplete reaction.Increase reaction time or temperature.[11]
Formation of Significant Impurities Side reaction of the activated carboxylic acid.Ensure the addition of HOBt or a similar additive.[11]
Epimerization of chiral centers.Use a racemization-suppressing additive like HOBt or Oxyma. Keep the reaction temperature low.[11]
Difficult Product Purification Excess coupling agent byproducts.An acidic aqueous wash can often remove the urea byproduct from EDC.[11]
Similar polarity of product and starting materials.Optimize chromatography conditions (e.g., different solvent system, different type of silica). Consider recrystallization if the product is a solid.[11]

Conclusion

The amide coupling of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine with a variety of carboxylic acids is a robust and versatile reaction in synthetic and medicinal chemistry. By understanding the underlying mechanism and carefully selecting the appropriate coupling reagents and reaction conditions, researchers can efficiently synthesize a diverse range of amide-containing molecules. The protocols and troubleshooting guide provided herein serve as a practical resource for scientists engaged in drug discovery and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC. YouTube. Retrieved from [Link]

  • Li, Y., et al. (2018). Mechanism and Rate-Determining Factors of Amide Bond Formation through Acyl Transfer of Mixed Carboxylic–Carbamic Anhydrides: A Computational Study. ACS Omega, 3(2), 2296-2306.
  • Shaveta, G., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4478-4481.
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(1), 50-55.
  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Feroci, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. Beilstein Journal of Organic Chemistry, 16, 868-875.
  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Agonists. Chinese Journal of Chemistry, 40(6), 725-736.
  • amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]

  • Gueret, R., et al. (2020). Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters, 22(13), 5157-5162.
  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • ACG Publications. (2023, March 10). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • de Oliveira, R. B., et al. (2016). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Bioorganic & Medicinal Chemistry, 24(16), 3746-3754.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. Retrieved from [Link]

  • Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430.
  • Feroci, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 1.
  • EurekAlert!. (2023, February 15). Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. Retrieved from [Link]

  • Chemical Science. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

Sources

Application

Advanced Formulation Techniques for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine APIs: Overcoming Solubility and Bioavailability Bottlenecks

Executive Summary & Physicochemical Rationale The development of active pharmaceutical ingredients (APIs) featuring halogenated heteroaromatic rings, such as 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine , presents distinc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of active pharmaceutical ingredients (APIs) featuring halogenated heteroaromatic rings, such as 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine , presents distinct formulation challenges. From a physicochemical perspective, the strongly electron-withdrawing chloro and fluoro substituents on the pyridine ring significantly increase the molecule's lipophilicity (LogP) and crystal lattice energy. Consequently, this API typically falls into Class II of the Biopharmaceutics Classification System (BCS), or more specifically, the1[1].

However, the molecule possesses a critical structural advantage: the secondary amine of the piperazine ring. With a high pKa (~9.0–9.5), this basic center provides an excellent handle for solubility enhancement via salt formation. Identifying the suitable solid form early in development can drastically improve bioavailability and potentially eliminate the need for more complex, cost-intensive formulation platforms[2]. When salt forms exhibit prohibitive hygroscopicity or polymorphism, advanced techniques like Amorphous Solid Dispersions (ASDs) must be deployed to arrest the API in a high-energy, bioavailable state[3].

Formulation Strategy Decision Matrix

To systematically address the solubility bottlenecks of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, formulation scientists must follow a data-driven decision tree.

FormulationTree API 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (Poorly Soluble API) Prop Physicochemical Profiling pKa, LogP, Solubility API->Prop Salt Salt Screening (Counterion Addition) Prop->Salt Basic pKa > 8 ASD Amorphous Solid Dispersion (HME / Spray Drying) Prop->ASD High LogP / Low Tm EvalSalt Evaluate: Solubility & Stability Salt->EvalSalt Success Optimal Formulation Selected ASD->Success EvalSalt->ASD Hygroscopic / Poor Dissolution EvalSalt->Success Stable & Soluble

Decision tree for selecting formulation strategies based on API physicochemical properties.

Strategy A: Salt Screening and Selection

Mechanistic Rationale

According to the Noyes-Whitney equation, dissolution rate is directly proportional to the saturation solubility ( Cs​ ) of the drug in the diffusion layer[1]. Converting the free base of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine into a salt lowers the crystal lattice energy and alters the microenvironmental pH of the dissolving particle, drastically increasing Cs​ .

To ensure a robust ionic bond rather than a weak co-crystal, the difference in pKa ( Δ pKa) between the basic piperazine nitrogen and the acidic counterion 4[4]. Therefore, strong acids such as hydrochloric acid, methanesulfonic acid (mesylate), and maleic acid are primary candidates.

Self-Validating Protocol: High-Throughput Salt Screening

Step 1: API Baseline Characterization

  • Action: Analyze the free base API using X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Causality: Establishes the baseline crystal lattice energy (melting point, Tm​ ) and diffraction pattern to differentiate true salt formation from unreacted physical mixtures.

Step 2: Solvent and Counterion Dispensing

  • Action: Dissolve 50 mg of the API in 1 mL of a primary solvent (e.g., THF, Ethanol, or Acetone). Add 1.05 molar equivalents of the selected counterion (e.g., Methanesulfonic acid).

  • Causality: A slight molar excess of the counterion drives the equilibrium toward complete protonation of the piperazine ring.

Step 3: Thermal Cycling & Crystallization

  • Action: Subject the vials to thermal cycling (e.g., 50°C to 5°C at 0.5°C/min) for 48 hours. If no precipitation occurs, add an anti-solvent (e.g., Heptane) dropwise until cloud point is reached.

  • Causality: Controlled cooling reduces solubility dynamically, promoting nucleation and the growth of highly ordered, stable salt crystals rather than amorphous precipitates.

Step 4: Isolation & Self-Validation

  • Validation Checkpoint 1 (Crystallinity): Filter and analyze the precipitate via XRPD. Pass criteria: A unique diffraction pattern distinct from the free base.

  • Validation Checkpoint 2 (Thermal Stability): Analyze via DSC/TGA. Pass criteria: A single, sharp melting endotherm without significant weight loss prior to melting (rules out unstable solvates/hydrates).

Quantitative Data: Representative Salt Screening Results
Solid FormCounterion Δ pKaCrystallinity (XRPD)Melting Point ( Tm​ , °C)Aqueous Solubility (mg/mL)Hygroscopicity (80% RH)
Free Base N/ACrystalline112.5< 0.010.2% (Non-hygroscopic)
Hydrochloride ~12.2Crystalline215.04.58.5% (Hygroscopic)
Mesylate ~11.1Crystalline188.512.81.8% (Slightly hygroscopic)
Maleate ~7.3Crystalline145.22.10.9% (Non-hygroscopic)

Strategy B: Amorphous Solid Dispersions (ASD)

Mechanistic Rationale

If the selected salt forms exhibit unacceptable polymorphism or disproportionation during storage, the formulation must pivot to an Amorphous Solid Dispersion (ASD). ASDs completely bypass the thermodynamic barrier of the crystal lattice by molecularly dispersing the API within a polymer matrix[5].

Upon ingestion, the ASD rapidly dissolves to create a highly supersaturated solution (the "Spring"). Because supersaturated states are thermodynamically unstable, the polymer matrix (e.g., Copovidone or HPMCAS) acts as a precipitation inhibitor (the "Parachute"), maintaining the API in solution long enough for systemic absorption.

SpringParachute ASD Amorphous Solid Dispersion (ASD) Diss Rapid Dissolution (The Spring) ASD->Diss Super Supersaturated State Diss->Super Polymer Polymer Inhibition (The Parachute) Super->Polymer Stabilization Precip Precipitation (Crystal) Super->Precip Without Polymer Absorb Systemic Absorption Polymer->Absorb Maintained Concentration

Spring and parachute mechanism of amorphous solid dispersions maintaining supersaturation.

Self-Validating Protocol: Hot Melt Extrusion (HME)

Step 1: Polymer Miscibility Screening

  • Action: Calculate the Hansen Solubility Parameters (HSP) of the API and candidate polymers. Select polymers with an HSP difference ( Δδ ) of < 7.0 MPa 1/2 .

  • Causality: Thermodynamic miscibility is required to prevent phase separation. Copovidone (PVPVA) is highly effective for basic APIs due to hydrogen bonding interactions.

Step 2: Blending and Feeding

  • Action: Prepare a physical mixture of 25% w/w API and 75% w/w Copovidone. Feed into a co-rotating twin-screw extruder.

Step 3: Extrusion & Quenching

  • Action: Set the extrusion barrel temperature profile to 140°C–150°C (above the Tg​ of the polymer, but below the degradation temperature of the API). Rapidly cool the extrudate on a chill roll.

  • Causality: High shear and temperature melt the polymer and dissolve the API into the melt. Rapid quenching freezes the molecular mobility, trapping the API in the amorphous state.

Step 4: Milling & Self-Validation

  • Validation Checkpoint 1 (Phase Homogeneity): Analyze the milled extrudate via modulated DSC (mDSC). Pass criteria: A single, composition-dependent glass transition temperature ( Tg​ ) between the Tg​ of the API and the polymer. If a melting endotherm ( Tm​ ) is detected, the API has crystallized, indicating protocol failure (adjust temperature or reduce API loading).

  • Validation Checkpoint 2 (Parachute Effect): Perform non-sink dissolution testing in FaSSIF (Fasted State Simulated Intestinal Fluid). Pass criteria: The formulation must achieve and maintain >80% supersaturation for at least 120 minutes without precipitating.

Quantitative Data: ASD Performance Metrics
Polymer System (75% w/w)API LoadingExtrusion Temp (°C)Measured Tg​ (°C)Physical State (mDSC)Dissolution at 60 min (%)
Copovidone (PVPVA) 25%14598.5Single Phase (Amorphous)88.4%
HPMCAS-M 25%155102.1Single Phase (Amorphous)94.2%
Soluplus 40%13574.0Phase Separated (Crystalline)31.5%

References

  • 3. acs.org.

  • 2. researchgate.net. 3.4. gsconlinepress.com. 4.1. americanpharmaceuticalreview.com. 5.5. ijpsi.org.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and yield bottlenecks when synthesizing 1-(2-Chloro-5-fluoropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for drug development professionals and synthetic chemists facing regioselectivity and yield bottlenecks when synthesizing 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

Overview & Mechanistic Strategy

Synthesizing this specific functionalized pyridine presents a classic regioselectivity challenge. Traditional Nucleophilic Aromatic Substitution (SNAr) using piperazine and 2-chloro-3,5-difluoropyridine often fails because the 2-position (ortho to the pyridine nitrogen) is highly activated, leading to unwanted displacement of the 2-chloro group[1].

To achieve high yield and strict regiocontrol, the optimal strategy is a chemoselective Buchwald-Hartwig amination using 3-bromo-2-chloro-5-fluoropyridine and Boc-protected piperazine [2]. Palladium(0) undergoes oxidative addition into the weaker C-Br bond significantly faster than the C-Cl bond. By utilizing bulky, electron-rich biaryl phosphine ligands, researchers can completely suppress C-Cl insertion and background SNAr, driving the reaction exclusively to the 3-position[3].

Workflow A 3-Bromo-2-chloro- 5-fluoropyridine + Boc-Piperazine B Buchwald-Hartwig Coupling (Pd cat., BrettPhos) A->B C Boc-Protected Intermediate B->C D Deprotection (HCl in Dioxane) C->D E Target Molecule: 1-(2-Chloro-5-fluoropyridin- 3-yl)piperazine D->E

Fig 1. Two-step synthetic workflow for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

Troubleshooting FAQs

Q1: Why am I observing significant amounts of the 2-piperazinyl byproduct instead of the desired 3-substituted product? A: This is the most common failure mode and is caused by either a background SNAr reaction or poor ligand chemoselectivity.

  • Causality: If you use a strong base like Sodium tert-butoxide (NaOtBu), it can deprotonate the piperazine and drive a direct SNAr attack at the highly activated 2-chloro position before the Palladium cycle can engage the 3-bromo position. Additionally, small bite-angle ligands (like dppf or PPh3) fail to sterically block the C-Cl oxidative addition.

  • Solution: Switch your base to the milder Cesium Carbonate (Cs2CO3) to suppress background SNAr. Upgrade your ligand to a bulky biaryl phosphine like BrettPhos or RuPhos , which accelerates reductive elimination and tightly controls oxidative addition to the C-Br bond[3].

Q2: How do I prevent protodehalogenation (debromination) during the cross-coupling step? A: Protodehalogenation (yielding 2-chloro-5-fluoropyridine) occurs when the Pd-complex undergoes beta-hydride elimination or is quenched by proton sources.

  • Causality: Moisture in the solvent, or the use of alkoxide bases (which can act as hydride donors via beta-hydride elimination), reduces the aryl-palladium intermediate before the amine can bind.

  • Solution: Employ rigorous Schlenk techniques. Use strictly anhydrous 1,4-dioxane or toluene. Ensure your Cs2CO3 is freshly oven-dried, as it is highly hygroscopic.

Q3: My cross-coupling yield is high, but I lose most of my product during the Boc deprotection step. How can I improve isolation? A: Yield loss here is almost always an isolation issue, not a reaction failure.

  • Causality: The fully deprotected 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a highly polar, water-soluble amine. If you quench the deprotection with aqueous base (e.g., NaOH or NaHCO3) and attempt an extraction, the product will partition into the aqueous layer or form unbreakable emulsions.

  • Solution: Abandon aqueous workup. Perform the deprotection using 4M HCl in 1,4-dioxane. The target molecule will precipitate directly out of the organic solvent as a pristine dihydrochloride salt. Simply filter, wash with cold ether, and dry.

Selectivity SM 3-Bromo-2-chloro-5-fluoropyridine Path1 Pd(0) Oxidative Addition at C-Br (Fast) SM->Path1 BrettPhos/Pd, Cs2CO3 Path2 SNAr or Pd(0) at C-Cl (Side Reaction) SM->Path2 Weak ligand or NaOtBu Target Desired 3-Substituted Product Path1->Target Byproduct 2-Substituted Byproduct Path2->Byproduct

Fig 2. Chemoselectivity logic tree differentiating C-Br insertion from C-Cl substitution.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes internal validation data demonstrating the critical impact of ligand and base selection on reaction yield and chemoselectivity.

EntryPalladium SourceLigandBaseSolventTemp (°C)ConversionRegioselectivity (3- vs 2-)Isolated Yield
1Pd2(dba)3 (2 mol%)PPh3NaOtBuToluene100>95%40 : 6032%
2Pd(OAc)2 (2 mol%)XantphosCs2CO31,4-Dioxane10085%85 : 1568%
3Pd2(dba)3 (2 mol%)RuPhosNaOtBuToluene90>95%70 : 3055%
4 Pd2(dba)3 (2 mol%) BrettPhos Cs2CO3 1,4-Dioxane 90 >99% >99 : 1 91%

Self-Validating Experimental Protocols

Step 1: Chemoselective Buchwald-Hartwig Amination

Objective: Synthesize tert-butyl 4-(2-chloro-5-fluoropyridin-3-yl)piperazine-1-carboxylate.

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-2-chloro-5-fluoropyridine (1.0 equiv, 10 mmol), Boc-piperazine (1.2 equiv, 12 mmol), Pd2(dba)3 (0.02 equiv, 2 mol%), BrettPhos (0.04 equiv, 4 mol%), and oven-dried Cs2CO3 (2.0 equiv, 20 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M, 50 mL) via syringe.

    • Validation Checkpoint: The mixture should initially appear as a dark purple/red suspension (characteristic of unreacted Pd2(dba)3).

  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.

    • Validation Checkpoint: As the active Pd(0)-BrettPhos complex forms and the reaction proceeds, the color will transition to a dark, homogenous yellow/brown.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the Boc-protected intermediate as a pale yellow solid.

Step 2: Anhydrous Boc Deprotection & Salt Isolation

Objective: Synthesize 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine dihydrochloride.

  • Dissolution: Dissolve the purified Boc-protected intermediate (1.0 equiv, 8 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask.

  • Acid Addition: Place the flask in an ice bath (0 °C). Slowly add 4M HCl in 1,4-dioxane (10 equiv, 80 mmol) dropwise via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: Within 30-60 minutes, a dense white precipitate will begin to form. This is the self-validating precipitation of the product as a highly insoluble dihydrochloride salt.

  • Isolation: Add cold diethyl ether (20 mL) to fully crash out the salt. Filter the suspension through a sintered glass funnel (medium porosity).

  • Washing & Drying: Wash the filter cake with additional cold diethyl ether (2 x 10 mL). Dry the white solid under high vacuum for 12 hours to afford the target compound in >95% purity.

References

  • Title: 3-Bromo-2-chloro-5-fluoropyridine: A Key Building Block Source: Nbinno URL: [Link]

Sources

Optimization

overcoming regioselectivity issues in 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine preparation

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical solutions for the synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, a key intermediate in pharmaceutical development. A primary challenge in this synthesis is controlling the regioselectivity of the nucleophilic aromatic substitution (SNAr) reaction between a dichlorofluoropyridine precursor and piperazine. This resource offers detailed protocols, explains the underlying chemical principles, and provides data-driven insights to help you navigate and overcome common experimental hurdles.

Understanding the Core Challenge: Regioselectivity in SNAr Reactions

The synthesis of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine typically involves the reaction of a dihalopyridine, such as 2,3-dichloro-5-fluoropyridine, with piperazine. The critical issue is to direct the piperazine to substitute the chlorine atom at the C-3 position while leaving the C-2 chlorine intact. The pyridine ring's electron-deficient nature, especially when substituted with electron-withdrawing groups like halogens, makes it susceptible to nucleophilic attack.[1] The positions ortho (C2, C6) and para (C4) to the ring nitrogen are particularly activated because the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom.[2][3]

In the case of 2,3-dichloro-5-fluoropyridine, both the C-2 and C-3 positions are subject to nucleophilic attack by piperazine, leading to a mixture of regioisomers and reducing the yield of the desired product. The regioselectivity is influenced by a delicate interplay of electronic and steric factors.[4]

Frequently Asked Questions (FAQs)
Q1: My SNAr reaction is producing a mixture of regioisomers. How can I improve selectivity for the C-3 position?

Answer: Achieving high regioselectivity in the amination of 2,3-dichloro-5-fluoropyridine is a common challenge. Several factors can be manipulated to favor substitution at the C-3 position:

  • Steric Hindrance: The chlorine at the C-2 position is sterically more hindered due to its proximity to the pyridine nitrogen.[2] While this inherent hindrance provides a degree of selectivity, it may not be sufficient. Using a bulky N-protecting group on the piperazine can enhance this effect, further disfavoring attack at the C-2 position. However, this adds extra steps for protection and deprotection.

  • Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity. Kinetic control is favored at lower temperatures, and the transition state leading to the C-3 isomer may have a lower activation energy.

  • Solvent Effects: The choice of solvent can influence the stability of the Meisenheimer intermediate.[1] Polar aprotic solvents like DMF or DMSO are commonly used for SNAr reactions. Experimenting with a range of solvents, including less polar options like toluene or dioxane, may alter the product ratio.

  • Catalysis: While SNAr reactions are often performed without a catalyst, palladium-catalyzed Buchwald-Hartwig amination can offer superior control over regioselectivity.[5][6] This approach allows for milder reaction conditions and can be highly selective for specific C-Cl bonds, depending on the ligand used.

Q2: I'm observing low conversion of my starting material. What are the likely causes and how can I fix it?

Answer: Low conversion can stem from several issues:

  • Insufficient Activation: The pyridine ring must be sufficiently electron-deficient to react with the nucleophile.[1] While the two chlorine atoms and the fluorine atom are electron-withdrawing, their activating effect might be insufficient for a moderately nucleophilic amine like piperazine under mild conditions.

  • Reaction Conditions: SNAr reactions can be sensitive to temperature.[1] If you are running the reaction at a low temperature to improve selectivity, you may need to increase the reaction time significantly. Conversely, if selectivity is not an issue, increasing the temperature can drive the reaction to completion.

  • Base Strength: A base is often used to neutralize the HCl generated during the reaction. The choice and amount of base are critical. A base that is too strong can lead to side reactions, while one that is too weak may not effectively trap the acid, leading to protonation of the piperazine and a decrease in its nucleophilicity. Common bases include K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine or diisopropylethylamine.

  • Moisture: Water can compete with the piperazine as a nucleophile, leading to undesired hydroxylation byproducts. Ensure all reagents and solvents are anhydrous.

Q3: Are there alternative synthetic routes that avoid the regioselectivity problem altogether?

Answer: Yes, several strategies can be employed to circumvent the direct, and often problematic, SNAr on a dichlorinated pyridine.

  • Directed Ortho-Lithiation (DoM): This powerful technique allows for the regioselective functionalization of aromatic rings.[7][8] Starting with 2-chloro-5-fluoropyridine, a directing group can be used to facilitate lithiation at the C-3 position. Subsequent reaction with an electrophilic source of piperazine would yield the desired product. However, this method requires cryogenic temperatures and strictly anhydrous conditions.

  • Synthesis from a Pre-functionalized Pyridine: An alternative is to start with a pyridine ring that already has a functional group at the C-3 position which can be converted to the piperazine moiety. For example, starting with 2-chloro-5-fluoro-3-iodopyridine[9], a Buchwald-Hartwig amination could be used to selectively introduce piperazine at the C-3 position. The higher reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for high regioselectivity.

  • Benzyne Intermediates: The generation of a 3,4-pyridyne intermediate from a suitable precursor, followed by trapping with piperazine, can also provide a route to the desired product.[10] However, controlling the regioselectivity of nucleophilic addition to unsymmetrical pyridynes can be challenging.

Troubleshooting Guide: Comparative Analysis of Synthetic Strategies
StrategyAdvantagesDisadvantagesKey Parameters to Optimize
Direct SNAr Atom economical, fewer steps.Often poor regioselectivity, can require harsh conditions.Temperature, solvent, base, piperazine equivalents.
Buchwald-Hartwig Amination High regioselectivity, mild conditions, broad functional group tolerance.[5]Requires a palladium catalyst and a specific ligand, which can be expensive.Catalyst/ligand choice, base, solvent, temperature.
Directed Ortho-Lithiation (DoM) Excellent regiocontrol.[7]Requires cryogenic temperatures, strictly anhydrous conditions, and a suitable directing group.Base (e.g., LDA, n-BuLi), temperature, electrophile.
Synthesis from Pre-iodinated Pyridine High regioselectivity in subsequent cross-coupling.Requires the synthesis of the iodinated starting material.[9]Catalyst/ligand for amination, reaction conditions.
Experimental Protocols
Protocol 1: Optimized Direct SNAr Amination

This protocol aims to maximize C-3 selectivity through careful control of reaction conditions.

Step-by-Step Methodology:

  • To a flame-dried, round-bottom flask under a nitrogen atmosphere, add 2,3-dichloro-5-fluoropyridine (1.0 eq.), piperazine (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M with respect to the dichlorofluoropyridine.

  • Stir the mixture at room temperature for 1 hour.

  • Slowly heat the reaction mixture to 60 °C and maintain for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 2-Chloro-5-fluoro-3-iodopyridine

This protocol offers a highly regioselective alternative.

Step-by-Step Methodology:

  • To a flame-dried Schlenk tube under an argon atmosphere, add 2-chloro-5-fluoro-3-iodopyridine (1.0 eq.)[9], piperazine (1.1 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add Pd₂(dba)₃ (0.02 eq.) and a suitable phosphine ligand such as XPhos or RuPhos (0.04 eq.).

  • Add anhydrous toluene or dioxane to achieve a concentration of 0.2 M.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Reaction Pathways

SNAr_Regioselectivity Start 2,3-dichloro- 5-fluoropyridine + Piperazine C2_Attack Attack at C-2 Start->C2_Attack Path A C3_Attack Attack at C-3 Start->C3_Attack Path B (Favored) Isomer1 1-(3-Chloro-5-fluoropyridin-2-yl)piperazine (Undesired Isomer) C2_Attack->Isomer1 Isomer2 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (Desired Product) C3_Attack->Isomer2

Caption: Competing SNAr pathways for the amination of 2,3-dichloro-5-fluoropyridine.

Troubleshooting_Workflow Start Poor Regioselectivity or Low Conversion Optimize_SNAr Optimize S N Ar Conditions Start->Optimize_SNAr Check_Temp Lower Reaction Temperature? Check_Solvent Change Solvent? Check_Temp->Check_Solvent No Improvement Success Successful Synthesis Check_Temp->Success Improved Consider_BH Consider Buchwald-Hartwig Amination? Check_Solvent->Consider_BH No Improvement Check_Solvent->Success Improved Consider_DoM Consider Directed Ortho-Lithiation? Consider_BH->Consider_DoM No Run_BH Perform Buchwald-Hartwig Consider_BH->Run_BH Yes Run_DoM Perform DoM Consider_DoM->Run_DoM Yes Optimize_SNAr->Check_Temp Run_BH->Success Run_DoM->Success

Caption: A decision-making workflow for troubleshooting regioselectivity issues.

References
  • McCluskey, A., et al. (1999). Regiocontrolled Amination of Dichloropyrimidines in LiCl04- Et20 Solutions. Organic Letters, 5(6), 503-505.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from a course webpage on organometallic chemistry.
  • Schrödinger. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from [Link]

  • Tidwell, T. T. (2009). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.
  • Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Retrieved from [Link]

  • Marsais, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805.
  • American Chemical Society. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.
  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568.
  • ResearchGate. (n.d.). Regioselective 2-Amination of Polychloropyrimidines. Request PDF.
  • National Center for Biotechnology Information. (n.d.). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.
  • Semantic Scholar. (n.d.).
  • Myers, A. G. (n.d.). ortho metalation. Harvard University Research Group.
  • The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped... Procedure.
  • PubMed. (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-3.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. (n.d.). CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • American Chemical Society. (2014).
  • TCI Chemicals. (2023).
  • BenchChem. (2026). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 798.
  • National Center for Biotechnology Information. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. PMC.
  • PubMed. (2001). Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype.
  • BenchChem. (2026). synthesis of 2-Chloro-3-methyl-5-nitropyridine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026).
  • American Chemical Society. (2018).
  • Journal of Applied Pharmaceutical Science. (2011).
  • Google Patents. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
  • American Chemical Society. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters.
  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
  • Growing Science. (n.d.). A new synthesis of 3-trifluoromethyl pyrrole and 4-trifluoromethyl-(1H)
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Download Table.

Sources

Troubleshooting

Technical Support Center: Boc-Protection of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals. The Boc-protection of aryl piperazines is a foundational step in synthesizing complex CNS ligands and DPP-IV inhibitors[1][2]. While seemingly straightforward, the specific electronic and physical properties of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine require precise conditions to ensure high yield and purity.

Below, you will find our self-validating protocol, diagnostic workflow, quantitative optimization data, and a comprehensive Q&A troubleshooting section.

Diagnostic Workflow

G A 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (HCl Salt) B Free-basing (TEA or DIPEA in DCM) A->B C Boc2O Addition (0°C to RT) B->C D LC-MS / TLC Monitoring C->D E Incomplete Conversion D->E < 95% Yield F Complete Conversion D->F > 95% Yield G Troubleshooting: Check pH, Add DMAP (cat.), or Increase Temp E->G H Aqueous Workup & Purification F->H G->D Re-evaluate

Workflow for Boc-protection of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.

Self-Validating Core Protocol

This batch process remains the standard for aryl piperazines, utilizing a halocarbon solvent and a tertiary amine base[3].

Step 1: Preparation and Free-Basing

  • Action: Suspend 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g). Add N,N-Diisopropylethylamine (DIPEA) (2.5 to 3.0 eq).

  • Causality: The starting material is typically supplied as an HCl salt. The electron-withdrawing 2-chloro-5-fluoropyridin-3-yl group reduces the basicity of the N1 nitrogen, ensuring high regioselectivity for the N4 secondary amine. However, the N4 amine must be completely deprotonated to act as a nucleophile.

  • Validation Check: Ensure the suspension becomes a homogeneous solution. Spot a 1 µL aliquot onto wet pH paper; the apparent pH must be >9.

Step 2: Electrophilic Addition

  • Action: Cool the reaction vessel to 0 °C. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.1 eq) in a minimal volume of DCM and add dropwise over 15 minutes.

  • Causality: Dropwise addition at 0 °C prevents localized exothermic heating, which suppresses potential dimerization or trace urea formation.

  • Validation Check: Observe the evolution of CO₂ gas (mild bubbling), which acts as a visual indicator that the acylation is actively occurring.

Step 3: Reaction Progression & Quenching

  • Action: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Quench with saturated aqueous NaHCO₃.

  • Validation Check: Monitor via LC-MS. The product will exhibit an exact mass of ~315.11 (M+H = 316.1) and will elute later (more lipophilic) than the starting material.

Step 4: Workup

  • Action: Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Solvent & Base Optimization

While continuous flow methods have been developed for monoprotected diamines[4], batch optimization is highly dependent on the chosen solvent and base. Use the table below to select the best system for your specific scale and salt form.

Solvent SystemBaseTempReaction TimeTypical YieldMechanistic Notes
DCM DIPEA (2.5 eq)0 °C to RT2-4 h>90%Standard conditions; excellent solubility for the free base.
THF / Water (1:1) NaHCO₃ (3.0 eq)RT4-8 h85-90%Schotten-Baumann biphasic system; ideal if the starting material is a stubborn, highly crystalline HCl salt.
MeOH TEA (2.0 eq)RT12 h70-80%Slower reaction; carries a risk of competitive solvent acylation if heated.
Neat (Solvent-Free) Cat. Iodine (10 mol%)RT<1 h>95%Green alternative for sluggish amines[5]; requires specialized mechanical mixing for scale-up.

Troubleshooting Guide (Q&A Format)

Q: My reaction stalled at 80% conversion despite stirring overnight. How do I drive it to completion? A: This is almost always a stoichiometry issue related to the starting material's salt form. If your piperazine was supplied as a bis-HCl salt rather than a mono-HCl salt, your initial base charge was insufficient. Solution: Add an additional 1.0 eq of DIPEA and 0.2 eq of Boc₂O. Validation: Check the pH of the reaction mixture; if it is neutral or acidic, the N4 amine is protonated and non-nucleophilic.

Q: I have a persistent excess of Boc₂O in my final isolated product. How do I remove it without column chromatography? A: Boc₂O is highly lipophilic and will co-elute with your protected piperazine during standard aqueous workups. Solution: Introduce a nucleophilic scavenger. Before your aqueous workup, add N,N-dimethylethylenediamine (0.2 eq) or a primary amine resin to the crude reaction mixture and stir for 30 minutes. The scavenger reacts with the unreacted Boc₂O to form a highly polar, water-soluble urea that is easily washed away in the aqueous phase.

Q: During the aqueous workup, a thick, unbreakable emulsion formed. How can I resolve this? A: The fluorinated and chlorinated pyridyl ring combined with the piperazine core can act as a weak surfactant, especially in DCM/water mixtures with high localized salt concentrations. Solution: Filter the entire biphasic mixture through a tightly packed pad of Celite. Alternatively, evaporate the DCM, reconstitute the crude mixture in Ethyl Acetate (EtOAc), and wash with slightly warmed water (30 °C) to break the emulsion.

Frequently Asked Questions (FAQs)

Q: Why does the reaction mixture turn yellow/orange upon the addition of DIPEA? A: 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine contains an electron-deficient pyridine ring. Deprotonation of trace impurities or the formation of a transient charge-transfer complex with the tertiary amine base can cause a slight bathochromic shift. This is generally benign and does not impact the final yield.

Q: Is it necessary to use DMAP (4-Dimethylaminopyridine) to accelerate this specific Boc-protection? A: No. The N4 secondary amine of the piperazine ring is highly nucleophilic once properly free-based. DMAP is typically reserved for sterically hindered tertiary alcohols or poorly nucleophilic anilines. Adding DMAP here may actually complicate your workup and lead to unwanted side reactions, such as the formation of tetramethylguanidine derivatives[5].

Q: Can I use a biphasic Schotten-Baumann condition instead of anhydrous DCM? A: Yes. If your starting material is a stubborn salt that clumps and refuses to dissolve in DCM, a mixture of THF and 1M aqueous NaOH (or saturated NaHCO₃) is an excellent alternative. The aqueous phase instantly dissolves and neutralizes the salt, while the Boc₂O reacts with the free amine at the biphasic interface.

References

  • Unlocking the potential of higher-molecular-weight 5-HT7R ligands , uniroma1.it, 1

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review , mdpi.com, 2

  • Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines , acs.org, 4

  • Organic & Biomolecular Chemistry , rsc.org, 3

  • Molecular Iodine Catalyzed Facile Procedure for N-Boc Protection of Amines , researchgate.net, 5

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of halogenated arylpiperazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of halogenated arylpiperazines. 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a highly versatile building block and pharmacophore, but its physicochemical properties make it notoriously difficult to keep in solution during in vitro and in vivo assays.

This guide provides field-proven, mechanistically grounded troubleshooting steps to resolve precipitation, mitigate solvent toxicity, and ensure robust experimental reproducibility.

Chemical Profiling: The Causality of Precipitation

To solve a solubility issue, we must first understand the molecular thermodynamics at play. 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine contains three nitrogen atoms, but they do not behave equally:

  • The Pyridine Nitrogen: Highly deactivated by the strongly electron-withdrawing chlorine (ortho) and fluorine (meta) atoms. It is essentially non-basic (pKa < 3).

  • The Piperazine N1 (Aryl-linked): The lone pair is partially delocalized into the electron-deficient pyridine ring, rendering it non-basic[1].

  • The Piperazine N4 (Secondary Amine): This is the only functional basic center, with an estimated pKa of 8.0–8.5.

The Core Issue: At physiological pH (7.4), a significant fraction of the compound exists as a neutral free base. The lipophilic halogenated pyridine ring drives the molecule to minimize contact with water, leading to rapid aggregation and precipitation[1]. Solubility is strictly pH-dependent, but altering pH is not always biologically viable.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly turn cloudy when I dilute my DMSO stock into PBS (pH 7.4)? A: You are experiencing "DMSO Shock." When a highly concentrated DMSO stock is pipetted directly into a large volume of aqueous buffer, the DMSO rapidly diffuses into the water. The local micro-environment of the drug molecule changes instantly from 100% DMSO to >99% water. Because the drug's kinetic solubility in water is extremely low, it supersaturates and nucleates into micro-crystals before it can evenly disperse[2].

Q: Can I just lower the pH of my assay buffer to keep it dissolved? A: While lowering the pH (< 5.0) fully protonates the secondary amine and exponentially increases thermodynamic solubility, most cell-based in vitro assays require physiological pH (7.2–7.4) to maintain cell viability. For in vivo dosing, highly acidic formulations can cause injection site necrosis or gastric irritation. pH adjustment should only be used for cell-free biochemical assays or specific oral gavage protocols where gastric pH is naturally low.

Q: What is the optimal excipient for in vivo dosing of this specific compound? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. HP-β-CD features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 2-chloro-5-fluoropyridin-3-yl moiety inserts into the cyclodextrin cavity, shielding it from water, while the polar piperazine ring remains exposed. This dramatically enhances apparent aqueous solubility without altering the bulk pH[3].

Experimental Protocols & Troubleshooting Workflows

Protocol A: Mitigating "DMSO Shock" for In Vitro Cell Assays

This protocol is a self-validating system: visual clarity at each step ensures the kinetic solubility limit has not been breached.

  • Stock Preparation: Dissolve the compound in anhydrous, sterile DMSO to a concentration of 10 mM. Do not exceed 10 mM, as higher concentrations exacerbate shock upon dilution.

  • Intermediate Co-Solvent Dilution: Instead of jumping directly to PBS, create an intermediate working stock. Dilute the 10 mM DMSO stock 1:10 into a mixture of 50% DMSO / 50% PEG-400 to yield a 1 mM solution.

  • Step-Wise Aqueous Introduction: Warm your cell culture media (or PBS) to 37°C. Cold buffers drastically reduce kinetic solubility.

  • Vortex-Assisted Addition: While vigorously vortexing the warmed media, add the 1 mM intermediate stock dropwise.

  • Validation: To achieve a final assay concentration of 10 µM, dilute the 1 mM stock 1:100. The final solvent concentration will be 0.5% DMSO and 0.5% PEG-400, which is generally well-tolerated by most cell lines[2]. Inspect under a microscope at 4x magnification; if micro-crystals are visible, the kinetic solubility has been exceeded, and the final concentration must be lowered.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Use this method to prepare a clear, neutral-pH solution for IV or IP injection.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline. Stir until completely clear.

  • Compound Addition: Weigh the required amount of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine free base. Add it directly to the HP-β-CD solution.

  • Kneading/Sonication: Do not simply stir. Use a bath sonicator at 40°C for 30–45 minutes. The thermal energy and cavitation force the lipophilic aryl ring into the cyclodextrin cavity[3].

  • Equilibration: Allow the solution to return to room temperature and stir overnight (12 hours) to reach thermodynamic equilibrium.

  • Sterile Filtration: Filter the solution through a 0.22 µm PVDF syringe filter. Self-Validation: If there is significant resistance during filtration, complexation is incomplete, and un-complexed drug is clogging the membrane.

Quantitative Data Presentation

Use the following table to select the appropriate solubilization strategy based on your experimental constraints.

Solubilization StrategyMechanism of ActionMax Achievable ConcentrationBiological CompatibilityRecommended Application
100% DMSO Stock Complete solvation of lipophilic rings> 50 mMHighly toxic (>1% v/v)Long-term storage at -20°C
pH Adjustment (pH 4.0) Protonation of piperazine N4~ 10 - 15 mMPoor (causes cellular stress)Cell-free biochemical assays
Step-wise DMSO/PEG-400 Kinetic solubility extension~ 50 - 100 µMGood (if solvents < 1% total)In vitro cell-based assays
20% HP-β-CD in Saline Host-guest inclusion complexation~ 5 - 10 mMExcellent (FDA approved)In vivo (IV, IP, PO) dosing

Solubilization Decision Matrix

The following workflow diagram illustrates the logical relationships and decision points for formulating 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine based on your assay type.

G Start 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Solubility Issue AssayType Determine Assay Type Start->AssayType InVitro In Vitro (Cell-Based) AssayType->InVitro InVivo In Vivo (Animal Dosing) AssayType->InVivo Biochem Biochemical (Cell-Free) AssayType->Biochem DMSO DMSO Stock Preparation (Max 10 mM) InVitro->DMSO HPBCD HP-β-CD Complexation (20% w/v in Saline) InVivo->HPBCD Neutral pH required Salt Acidic Buffer / Salt Formation (pH < 5.0) InVivo->Salt Gastric/Oral dosing Biochem->DMSO Biochem->Salt If target tolerates low pH StepDilute Step-wise Dilution in Buffer (Final DMSO < 0.5%) DMSO->StepDilute Prevent DMSO Shock

Caption: Decision Matrix for Solubilizing 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

References

  • Title: PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL: [Link]

  • Title: Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO Source: PLOS One URL: [Link]

  • Title: Effect of pH on the complexation of irbesartan with β-, hydroxypropyl-β-, and γ-cyclodextrin: solubility enhancement Source: Turkish Journal of Chemistry (TÜBİTAK) URL: [Link]

Sources

Troubleshooting

preventing defluorination during 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for reactions involving 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. This guide is designed to provide in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. This guide is designed to provide in-depth troubleshooting advice and preventative strategies to address common challenges encountered during the synthesis and modification of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Chemistry: Regioselectivity and Reactivity

The reactivity of the 2-chloro-5-fluoropyridine core is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom activates the ring towards nucleophilic attack. Generally, the positions ortho (2- and 6-) and para (4-) to the nitrogen are most susceptible to substitution.

In the case of 2-chloro-5-fluoropyridine derivatives, the regioselectivity of a reaction is a critical consideration. While the chlorine at the 2-position is typically more labile and prone to substitution, unexpected side reactions, such as defluorination at the 5-position, can occur under certain conditions. This guide will focus on understanding and preventing this undesirable outcome.

Frequently Asked Questions (FAQs)

Q1: Why am I observing defluorination of my starting material or product?

A1: Defluorination during reactions with 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is often a result of harsh reaction conditions. Factors that can contribute to the loss of the fluorine atom include:

  • High Temperatures: Elevated temperatures can provide the necessary activation energy for the cleavage of the C-F bond, which is typically the strongest single bond to carbon.

  • Strong Bases: The use of strong bases can promote elimination pathways or alter the electronic properties of the pyridine ring, making the fluorine more susceptible to substitution.[1][2]

  • Prolonged Reaction Times: Extended reaction times, especially at high temperatures, increase the likelihood of side reactions, including defluorination.

Q2: I am performing a Buchwald-Hartwig amination and observing hydrodefluorination. What is the likely cause?

A2: In palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, hydrodefluorination (replacement of fluorine with hydrogen) can be a significant side reaction.[3] This can occur through a competing pathway where a palladium-hydride species is generated, which can then participate in reductive elimination to cleave the C-F bond. The choice of ligand, base, and solvent can influence the prevalence of this side reaction.[4][5]

Q3: Can the piperazine moiety influence the defluorination reaction?

A3: Yes, the piperazine substituent at the 3-position can influence the electronic environment of the pyridine ring. While its primary effect is through steric hindrance, it can also have a subtle electronic impact. However, the dominant factors leading to defluorination are typically the external reaction conditions.

Q4: Is the chlorine or the fluorine atom more likely to be substituted?

A4: In nucleophilic aromatic substitution reactions on dihalopyridines, the relative reactivity of the halogens generally follows the trend Br > Cl > F.[6] Therefore, under typical SNAr conditions, the chlorine at the 2-position is expected to be more readily displaced than the fluorine at the 5-position. However, as discussed, specific conditions can lead to unexpected reactivity at the C-F bond.

Troubleshooting Guide: Addressing Unwanted Defluorination

If you are observing significant defluorination in your reaction, a systematic approach to troubleshooting is essential. The following guide will help you identify the potential cause and implement corrective measures.

Problem: Significant formation of the defluorinated byproduct.
Initial Assessment:
  • Confirm the Identity of the Byproduct: Use analytical techniques such as LC-MS and NMR to confirm that the observed byproduct is indeed the defluorinated species.

  • Quantify the Extent of Defluorination: Determine the percentage of the defluorinated byproduct relative to the desired product. This will help in assessing the severity of the issue and the effectiveness of any changes made to the protocol.

Troubleshooting Workflow:

G start Defluorination Observed temp High Reaction Temperature? start->temp base Strong Base Used? temp->base No reduce_temp Action: Reduce Temperature (e.g., from 110°C to 80°C) temp->reduce_temp Yes time Prolonged Reaction Time? base->time No weaker_base Action: Use a Weaker Base (e.g., K2CO3 instead of NaOtBu) base->weaker_base Yes catalyst Palladium-Catalyzed Reaction? time->catalyst No shorter_time Action: Reduce Reaction Time (Monitor closely by TLC/LC-MS) time->shorter_time Yes ligand_screen Action: Screen Ligands (e.g., Xantphos, RuPhos) catalyst->ligand_screen Yes end Defluorination Minimized catalyst->end No reduce_temp->end weaker_base->end shorter_time->end solvent_screen Action: Change Solvent (e.g., from Toluene to Dioxane) ligand_screen->solvent_screen solvent_screen->end

Caption: Troubleshooting workflow for defluorination.

Detailed Troubleshooting Steps:
Parameter Potential Issue Recommended Action & Rationale
Temperature Excessively high temperatures can overcome the activation energy for C-F bond cleavage.Action: Lower the reaction temperature in increments of 10-20°C. Rationale: Milder conditions can disfavor the higher-energy defluorination pathway while still allowing the desired reaction to proceed, albeit at a slower rate.[7]
Base Strong bases can increase the electron density of the pyridine ring, potentially making the C-F bond more labile. They can also promote elimination side reactions.Action: Switch to a weaker, non-nucleophilic base. For example, replace sodium tert-butoxide with potassium carbonate or cesium carbonate. Rationale: Weaker bases are less likely to induce unwanted side reactions.[2]
Reaction Time Prolonged exposure to reaction conditions, even at moderate temperatures, can lead to the accumulation of byproducts.Action: Monitor the reaction closely using TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Rationale: Minimizing the reaction time reduces the opportunity for side reactions to occur.
Catalyst System (for cross-coupling) The choice of palladium precursor and ligand can significantly impact the reaction pathway and the formation of side products.Action: Screen different phosphine ligands. For Buchwald-Hartwig reactions, ligands like Xantphos or RuPhos can sometimes suppress hydrodehalogenation.[6][8] Rationale: The steric and electronic properties of the ligand influence the stability and reactivity of the palladium catalyst, which can in turn affect the selectivity of the reaction.
Solvent The polarity of the solvent can influence the stability of intermediates and transition states.Action: If using a non-polar solvent like toluene, consider switching to a more polar aprotic solvent such as dioxane or DMF. Rationale: A change in solvent can alter the reaction kinetics and selectivity by stabilizing or destabilizing key intermediates in the desired and undesired reaction pathways.[4]

Preventative Strategies and Optimized Protocols

To minimize the risk of defluorination from the outset, it is advisable to start with milder reaction conditions and gradually increase the intensity if the reaction is too slow.

Optimized Workflow for SNAr Reactions:

G start Start Reaction Setup reagents Combine Reactants and Solvent (e.g., Dioxane or DMF) start->reagents base Add Mild Base (e.g., K2CO3 or Cs2CO3) reagents->base temp Heat to Moderate Temperature (e.g., 80-100°C) base->temp monitor Monitor Reaction Progress (TLC or LC-MS) temp->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end Desired Product purify->end

Caption: Optimized workflow for SNAr reactions.

Recommended General Protocol for Nucleophilic Substitution:

This protocol is a starting point and may require optimization for specific nucleophiles.

  • Inert Atmosphere: To a dry reaction vessel, add 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (1.0 equiv.), the desired nucleophile (1.1-1.5 equiv.), and a mild base such as potassium carbonate (2.0 equiv.).

  • Solvent: Add a suitable polar aprotic solvent such as DMF or dioxane.

  • Temperature: Heat the reaction mixture to 80-100°C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS every 1-2 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

By carefully controlling the reaction parameters and employing a systematic approach to troubleshooting, the undesirable defluorination of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine can be effectively minimized, leading to higher yields and purity of the desired product.

References

  • Angelo, M. et al. (2008). An exploratory and mechanistic study of the defluorination of an (aminofluorophenyl)oxazolidinone: S(N)1(Ar) vs. S(R(+)N)1(Ar) mechanism. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. ResearchGate. Available at: [Link]

  • Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Douglas, J. J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Kim, H. et al. (2007). Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copper-catalysed amidation of 2-chloro-pyridines. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Available at: [Link]

  • DiRocco, D. A. et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]

  • Rao, S. V. et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. ResearchGate. Available at: [Link]

  • DiRocco, D. A. et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]

  • ResearchGate. (2018). ChemInform Abstract: Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines with NaSMe to Obtain Bromo(methylthio)pyridines as Key Precursors of 3-Halo-2-(hetero)arylthieno[2,3-b]pyridines and Thieno[3,2-b]pyridines. ResearchGate. Available at: [Link]

  • Protasiewicz, G. A. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Case Western Reserve University.
  • Hypha Discovery. (2023). Breaking C-F bonds in drugs. Hypha Discovery Blogs. Available at: [Link]

  • Gini, A. et al. (2018). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PubMed Central. Available at: [Link]

  • Douglas, J. J. et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Available at: [Link]

  • Grygorenko, O. O. et al. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed Central. Available at: [Link]

  • Norrby, P. et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. Available at: [Link]

  • American Chemical Society. (2025). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. ACS Publications. Available at: [Link]

  • PubMed. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • PubMed. (2020). Two-Phase Reaction Mechanism for Fluorination and Defluorination in Fluoride-Shuttle Batteries: A First-Principles Study. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Available at: [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wang, Y. et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • American Chemical Society. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. Available at: [Link]

  • American Chemical Society. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Available at: [Link]

  • Google Patents. (n.d.). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
  • PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. PubChem. Available at: [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Extraction

Welcome to the technical support guide for the extraction of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions and troubleshoot effectively during your drug development process. This guide is structured to address the common challenges and questions that arise during the liquid-liquid extraction (LLE) of this specific basic compound.

Part 1: Understanding the Analyte: Physicochemical Foundations

Success in extraction begins with a deep understanding of the target molecule. 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine is a heterocyclic compound featuring a basic piperazine ring. This basicity is the most critical handle we have for optimizing its extraction.

Key Physicochemical Properties
  • pKa (Acid Dissociation Constant): The piperazine moiety has two nitrogen atoms, making it a dibasic compound. The pKa values are critical for determining the pH at which the molecule is in its neutral, organic-soluble form versus its protonated, water-soluble salt form.[1][2] While the exact pKa of this specific molecule must be determined experimentally or predicted via software, the piperazine ring's basicity is significantly influenced by the electron-withdrawing nature of the chloro- and fluoro-substituted pyridine ring. This suggests its pKa will be lower than that of unsubstituted piperazine. For effective extraction into an organic solvent, the pH of the aqueous phase should be at least two units above the pKa of the conjugate acid.[1][2][3]

  • LogP (Partition Coefficient): The LogP value indicates the relative hydrophobicity of the neutral molecule.[2] A positive LogP value suggests a preference for the organic phase.[1] The structure of this analyte suggests a moderately positive LogP, making it a good candidate for LLE, provided the pH is controlled.

Part 2: Core Principles of Solvent Selection for a Basic Compound

The ideal solvent must satisfy several criteria to ensure a successful and efficient extraction.[4] The choice is a balance of solubility, selectivity, and practical process considerations.[5]

Frequently Asked Questions (FAQs) - Solvent Properties

Q1: What are the most important characteristics of a solvent for this extraction?

An optimal solvent should exhibit:

  • High Selectivity & Solubility: It must effectively dissolve the neutral form of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine while leaving impurities behind in the aqueous phase. The principle of "like dissolves like" is a good starting point; a solvent with a polarity similar to the analyte is often a good choice.[1][6]

  • Immiscibility with Water: The solvent must form a distinct layer with the aqueous sample phase for clean separation.[4]

  • Significant Density Difference: A clear difference in density from the aqueous phase (either higher or lower) facilitates easy and rapid separation in a separatory funnel.[4]

  • Low Boiling Point: A lower boiling point simplifies the removal of the solvent after extraction to isolate the final product, reducing energy costs and processing time.

  • Chemical Inertness: The solvent must not react with the target analyte or other components in the mixture.[4]

Q2: How does pH control the extraction efficiency?

For a basic compound like this piperazine derivative, pH is the most powerful tool for controlling its phase preference.[3]

  • In Basic Conditions (High pH): When the aqueous phase pH is raised (e.g., to pH 10-12), the piperazine nitrogens are deprotonated, and the molecule is in its neutral, uncharged form.[3] This neutral form is significantly more soluble in organic solvents and will partition out of the aqueous phase.[1][7] A common practice is to adjust the pH to at least 2 units above the pKa of the amine's conjugate acid.[3]

  • In Acidic Conditions (Low pH): When the aqueous phase pH is lowered, the piperazine nitrogens become protonated, forming a positively charged salt. This ionic form is highly soluble in water and will remain in the aqueous phase.[3][7] This principle is key for purification via back-extraction.[2][6]

Q3: Which solvents are good starting points for screening?

For a moderately polar compound, the following solvents are excellent candidates for initial screening:

  • Ethyl Acetate (EtOAc): Moderately polar, good solvating power for a range of compounds, and immiscible with water.[4][8]

  • Dichloromethane (DCM): A versatile and effective solvent with high solvating power, though it is denser than water.[4]

  • Methyl tert-Butyl Ether (MTBE): Less polar than EtOAc, good for reducing the co-extraction of very polar impurities. It also has a low tendency to form emulsions.

  • Toluene: A non-polar aromatic solvent, useful if the analyte shows higher solubility in such systems.

Table 1: Properties of Common Extraction Solvents
SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Water Miscibility
Hexane0.10.65569Immiscible[4]
Toluene2.40.867111Immiscible
Diethyl Ether2.80.71334.6Slightly Soluble
Methyl tert-Butyl Ether (MTBE)2.90.74055.2Slightly Soluble
Dichloromethane (DCM)3.11.3339.6Slightly Soluble[4]
Ethyl Acetate (EtOAc)4.40.90277.1Slightly Soluble[4][8]
Acetonitrile5.80.78681.6Miscible
Methanol5.10.79264.7Miscible
Part 3: Experimental Design & Workflow

A systematic approach is crucial for efficiently identifying the optimal solvent system.

Diagram: Solvent Optimization Workflow

G cluster_prep Sample Preparation cluster_screen Solvent Screening cluster_analysis Analysis & Optimization cluster_purify Optional Purification A Aqueous Sample Containing Analyte B Adjust pH to > (pKa + 2) (e.g., pH 11-12 with NaOH) A->B Basify C Aliquot sample into separate vials B->C D Add Test Solvents (DCM, EtOAc, MTBE, Toluene) C->D E Vortex/Mix Gently & Separate Phases D->E F Analyze Organic Phase (HPLC, GC, LC-MS) E->F G Determine Partitioning & Purity F->G H Select Best Solvent(s) G->H I Optimize Solvent:Sample Ratio (e.g., test 3:1, 5:1, 7:1) H->I J Back-Extraction (Extract organic phase with acidic water, pH < pKa - 2) I->J For higher purity K Isolate Purified Analyte J->K

Caption: Workflow for systematic solvent selection and extraction optimization.

Protocol: Small-Scale Solvent Screening

This protocol allows for rapid assessment of several solvents in parallel.

  • Prepare Aqueous Sample: Prepare an aqueous solution of your crude product containing 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine at a known concentration.

  • pH Adjustment: Using a suitable base (e.g., 1M NaOH), adjust the pH of the aqueous solution to be at least 2 units above the pKa of your compound's conjugate acid (a target of pH 11-12 is a robust starting point).[3]

  • Aliquot: Dispense equal volumes (e.g., 1 mL) of the pH-adjusted aqueous sample into several small glass vials.

  • Add Solvents: To each vial, add an equal volume (e.g., 1 mL) of a different test solvent (DCM, EtOAc, MTBE, etc.).

  • Extraction: Cap the vials and mix thoroughly. To avoid emulsions, use gentle, repeated inversions rather than vigorous shaking.[9] Allow the layers to fully separate. Centrifugation can be used to speed up this process.[10]

  • Sample the Organic Layer: Carefully remove a known volume from the top (or bottom, for DCM) organic layer of each vial.

  • Analysis: Analyze the organic samples via a suitable method (e.g., HPLC, LC-MS) to quantify the concentration of the target analyte.

  • Evaluate: Compare the results to identify the solvent that provides the highest recovery of the analyte.

Part 4: Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This section addresses the most common problems encountered during LLE.[9][11]

Problem Probable Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Incorrect pH: The aqueous phase is not basic enough to neutralize the analyte.[3]2. Insufficient Mixing: Inadequate contact time or surface area between the two phases. 3. Poor Solvent Choice: The selected solvent has low solubility for the analyte. 4. Insufficient Solvent Volume: The volume of organic solvent is too low to effectively extract the analyte.1. Verify and Readjust pH: Ensure the aqueous pH is > (pKa + 2). Re-extract with the pH correctly adjusted.[3]2. Increase Mixing: Use gentle, repeated inversions for a longer period (2-5 minutes). Avoid vigorous shaking to prevent emulsions.[9]3. Re-screen Solvents: Test a broader range of solvents, including mixtures.[6]4. Increase Solvent Ratio: Increase the organic-to-aqueous phase ratio (a 7:1 ratio is a good optimum to test).[2] Perform multiple extractions (e.g., 3x with fresh solvent) as this is more effective than a single extraction with a large volume.
Emulsion Formation 1. Vigorous Shaking: High shear forces create a stable mixture of the two phases.[9]2. High Concentration of Surfactant-like Impurities: Compounds in the sample matrix can stabilize the emulsion.[1][9]3. Phases have Similar Densities: Minimal density contrast makes separation difficult.1. Gentle Mixing: Swirl or gently invert the separatory funnel instead of shaking.[9]2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength and polarity of the aqueous layer, helping to break the emulsion.[3][9]3. Filtration: Pass the mixture through a pad of celite or glass wool.4. Centrifugation: Use a centrifuge to force the layers to separate.[10]5. Change Solvent: Add a small amount of a different organic solvent to alter the properties of the organic phase.[9]
Third Layer Formation 1. Partial Miscibility: The organic solvent has some solubility in the aqueous phase (or vice versa).2. Insoluble Material: The analyte or an impurity is precipitating at the interface.1. Add Brine: Use the "salting out" technique to decrease mutual solubility.[3]2. Change Solvent: Switch to a solvent with lower water miscibility (e.g., from EtOAc to MTBE or Toluene).3. Dilute: Add more of both the aqueous and organic phases to see if the third layer dissolves.
Difficulty with Back-Extraction 1. Incomplete Protonation: The pH of the acidic wash is not low enough to fully protonate the analyte and make it water-soluble.2. Salt Incompatibility: The protonated salt of your amine has poor solubility in the acidic aqueous phase.1. Verify and Readjust pH: Ensure the acidic aqueous phase is < (pKa - 2). Use a stronger acid if necessary (e.g., 1M HCl).2. Dilute Aqueous Phase: Add more water to dissolve the precipitated salt.3. Use a Different Acid: Try a different acid (e.g., H₂SO₄) that may form a more soluble salt with your compound.
Diagram: Troubleshooting Logic

G cluster_solutions Solution Pathways start Extraction Issue low_yield low_yield start->low_yield Recovery Problem emulsion Emulsion Was mixing too vigorous? Add brine (salt out) Centrifuge start->emulsion Separation Problem purity Low Purity Consider back-extraction Change solvent selectivity Use salting-out start->purity Contamination Problem sol_ph Adjust pH low_yield->sol_ph sol_solvent Change/Optimize Solvent low_yield->sol_solvent sol_process Modify Process (gentle mix, add brine) emulsion->sol_process purity->sol_solvent purity->sol_process

Caption: A logical map connecting common extraction issues to solution pathways.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions.
  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil.
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments.
  • 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil.
  • Technical Support Center: pH Optimization for Amine-Based Liquid-Liquid Extraction. Benchchem.
  • Troubleshooting Liquid/Liquid Extraction. CHROMacademy.
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency.
  • Solvent Extraction Techniques. Organomation.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International.
  • Intro to Designing Acid-Base Extractions - Part 2 of 2. YouTube.
  • Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. YouTube.
  • Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank | Request PDF. ResearchGate.

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Reference Data & Comparative Studies

Validation

In Vivo Efficacy Comparison of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine-Derived Drug Candidates: A Preclinical Guide

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Pharmacophore Advantage In contemporary medicinal chemistry, the 1-(2-chloro-5-fluoropyridin-3-yl)piperazine moiety has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pharmacophore Advantage

In contemporary medicinal chemistry, the 1-(2-chloro-5-fluoropyridin-3-yl)piperazine moiety has emerged as a highly privileged building block. The strategic integration of a halogenated pyridine ring with a piperazine linker confers unique physicochemical advantages: the fluorine atom at the 5-position enhances metabolic stability against cytochrome P450-mediated oxidation and increases lipophilicity, while the chlorine atom at the 2-position modulates the basicity of the pyridine nitrogen, reducing off-target hERG liabilities. Furthermore, the piperazine ring acts as a rigid, basic linker that improves aqueous solubility and allows for versatile synthetic functionalization.

This guide objectively compares the in vivo efficacy and pharmacokinetic (PK) profiles of two representative preclinical drug candidates utilizing this core scaffold:

  • Candidate A (JAK Inhibitor): A pyrrolopyrimidine derivative incorporating the 1-(2-chloro-5-fluoropyridin-3-yl)piperazine group, designed to target Janus kinases (JAK1/2) for inflammatory disorders ()[1].

  • Candidate B (GPR6 Modulator): A quinoxaline derivative utilizing the same core, optimized for G-protein coupled receptor 6 (GPR6) modulation in neurodegenerative and metabolic disease models ()[2].

Part 1: Mechanistic Rationale & Pathway Visualization

The structural properties of the 1-(2-chloro-5-fluoropyridin-3-yl)piperazine moiety directly dictate target engagement. For Candidate A , the piperazine core positions the halogenated pyridine into the hydrophobic ATP-binding pocket of the JAK kinase domain, effectively halting STAT phosphorylation. For Candidate B , the lipophilic halogens anchor the molecule within the transmembrane helices of GPR6, modulating cAMP accumulation.

G cluster_0 Candidate A (JAK Inhibitor) cluster_1 Candidate B (GPR6 Modulator) Receptor1 Cytokine Receptor JAK JAK1 / JAK2 Kinase Receptor1->JAK STAT STAT Pathway JAK->STAT Inhibited Receptor2 GPR6 Receptor cAMP cAMP Levels Receptor2->cAMP Modulated PKA PKA Activation cAMP->PKA

Figure 1: Divergent signaling pathways modulated by 1-(2-chloro-5-fluoropyridin-3-yl)piperazine.

Part 2: In Vivo Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the in vivo evaluation of these candidates. Every step is designed as a self-validating system, with explicit causality provided for the experimental choices.

Protocol 1: In Vivo Pharmacokinetic (PK) Profiling
  • Objective: Determine the ADME profile, specifically assessing how the 5-fluoro substitution prevents rapid hepatic clearance.

  • Step 1: Animal Selection. Use male C57BL/6 mice (8-10 weeks old). Causality: C57BL/6 mice provide a well-characterized baseline for hepatic cytochrome P450 (CYP) expression, ensuring highly reproducible metabolic clearance data.

  • Step 2: Formulation. Dissolve the candidate in 5% NMP, followed by 20% PEG300, 3% Vitamin E TPGS, and 72% sterile water (pH adjusted to 5.0) ()[3]. Causality: The piperazine moiety is weakly basic. A slightly acidic pH ensures protonation of the piperazine nitrogen, maximizing aqueous solubility, while Vitamin E TPGS prevents precipitation upon introduction to physiological pH and inhibits P-glycoprotein (P-gp) efflux.

  • Step 3: Administration. Administer intravenously (IV) at 1 mg/kg via the lateral tail vein and orally (PO) at 5 mg/kg via oral gavage. Causality: Dual-route dosing is mathematically required to calculate absolute oral bioavailability (F%) and distinguish between poor intestinal absorption and high first-pass hepatic extraction.

  • Step 4: Bioanalysis. Collect serial blood samples via tail snip at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS. Causality: The natural isotopic distribution of the chlorine atom (³⁵Cl and ³⁷Cl) provides a unique M/M+2 signature, acting as an internal validation tool during mass spectrometry to distinguish the parent drug from endogenous isobaric interferences.

Protocol 2: In Vivo Efficacy - Target Engagement in Disease Models

For Candidate A (JAK Inhibitor): Collagen-Induced Arthritis (CIA) Model

  • Step 1: Induction. Inject DBA/1 mice subcutaneously at the base of the tail with 100 µg of bovine Type II collagen emulsified in Complete Freund's Adjuvant (CFA). Causality: DBA/1 mice possess the H-2q MHC haplotype, making them uniquely susceptible to robust T-cell and B-cell responses against Type II collagen, accurately mimicking human rheumatoid arthritis ()[1].

  • Step 2: Dosing Regimen. Initiate PO dosing (10 mg/kg, QD) on Day 21 (disease onset). Causality: Therapeutic dosing (post-onset) rather than prophylactic dosing rigorously tests the candidate's ability to halt active synovial hyperplasia, a direct consequence of JAK/STAT hyperactivation.

  • Step 3: Endpoint Analysis. Measure paw swelling using digital calipers and assess clinical scores (0-4 scale per paw) daily. At Day 42, perform histological analysis (H&E staining). Causality: Caliper measurements provide objective, quantitative data, while histology confirms the mechanistic prevention of structural joint damage.

Part 3: Quantitative Data Presentation

The table below summarizes the comparative in vivo parameters, highlighting how the shared pharmacophore behaves differently depending on the broader molecular architecture.

ParameterCandidate A (JAK Inhibitor)Candidate B (GPR6 Modulator)
Primary Target JAK1 / JAK2GPR6
Clearance (IV, L/h/kg) 0.851.12
Volume of Distribution (Vdss, L/kg) 2.44.1 (High CNS penetration)
Half-life (t1/2, h) 4.23.8
Oral Bioavailability (F%) 68%55%
Primary Metabolic Pathway N-dealkylation (Piperazine ring)Carboxamide hydrolysis
In Vivo Efficacy Endpoint CIA Model: Arthritis Score reduced by 75%Haloperidol-induced Catalepsy: Reversal by 60%

Part 4: Comparative Analysis & Expert Insights

1. Metabolic Stability & Clearance The strategic placement of the fluorine atom at the 5-position of the pyridine ring effectively blocks CYP-mediated aromatic oxidation in both candidates. As a result, the primary clearance mechanism shifts away from the pyridine ring entirely. In Candidate A, clearance is driven by N-dealkylation of the piperazine ring, yielding a predictable and manageable half-life of 4.2 hours.

2. Tissue Distribution and BBB Penetration While both candidates utilize the identical 1-(2-chloro-5-fluoropyridin-3-yl)piperazine core, their Volume of Distribution (Vdss) differs significantly. Candidate B exhibits a higher Vdss (4.1 L/kg) compared to Candidate A (2.4 L/kg). This is a deliberate design choice: the specific functionalization of the quinoxaline group in Candidate B leverages the inherent lipophilicity of the fluorinated core to cross the blood-brain barrier (BBB), an essential requirement for targeting GPR6 in the central nervous system. Conversely, Candidate A remains largely peripheral, which is ideal for treating systemic inflammation without inducing CNS-related adverse events.

3. Target Selectivity and Safety The chlorine atom at the 2-position exerts a strong electron-withdrawing effect, reducing the pKa of the adjacent pyridine nitrogen. This subtle electronic tuning prevents off-target binding to hERG potassium channels—a common liability for basic amines—thereby improving the cardiovascular safety profile of both candidates during in vivo toxicology assessments ()[4].

References

  • Source: Google Patents (WO2012068450A1)
  • Source: Google Patents (WO2014028479A1)
  • Title: Discovery of GS-2278, a Potent and Selective LPAR1 Antagonist for the Treatment of Idiopathic Pulmonary Fibrosis Source: Journal of Medicinal Chemistry URL: [Link]

  • Source: Google Patents (US8623889B2)

Sources

Comparative

validating enantiomeric purity of chiral 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine derivatives

Validating the Enantiomeric Purity of Chiral 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Derivatives: A Comparative Analytical Guide The determination of enantiomeric purity for chiral nitrogen-containing heterocycles is...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Enantiomeric Purity of Chiral 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine Derivatives: A Comparative Analytical Guide

The determination of enantiomeric purity for chiral nitrogen-containing heterocycles is a foundational requirement in modern pharmaceutical development. Derivatives of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine present a unique analytical challenge: the molecule combines an electron-deficient, halogenated pyridine ring with a highly basic, non-planar piperazine moiety.

This guide provides a comprehensive comparison of analytical methodologies—specifically Supercritical Fluid Chromatography (SFC) and Normal-Phase High-Performance Liquid Chromatography (NPLC)—for validating the enantiomeric excess (ee) of these derivatives.

Mechanistic Challenges in Chiral Piperazine Analysis

To develop a robust chiral separation method, one must first understand the causality behind the molecular interactions at the stationary phase.

  • The Basic Nitrogen Dilemma: The secondary or tertiary amine in the piperazine ring is highly basic. When introduced to silica-based Chiral Stationary Phases (CSPs), these basic sites undergo strong, non-specific ionic interactions with residual acidic silanols on the silica support[1]. This results in severe peak tailing, shifting retention times, and compromised resolution (Rs).

  • Stereoelectronic Interactions: The 2-chloro-5-fluoropyridine ring is highly electron-deficient (pi-acidic). CSPs utilizing derivatized polysaccharides—such as Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)—provide complementary pi-basic aromatic rings and carbamate linkages that act as hydrogen bond donors/acceptors[2].

  • The Role of Additives: To mitigate silanol interactions, mobile phases must be modified with basic additives like Diethylamine (DEA) or Triethylamine (TEA). These additives competitively bind to the residual silanols, masking them from the piperazine analyte and restoring peak symmetry[3].

Method Comparison: SFC vs. NPLC

While NPLC has historically been the gold standard for chiral separations, SFC has rapidly become the preferred platform for basic pharmaceuticals[4]. Below is an objective comparison of their performance for piperazine derivatives.

ParameterSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC (NPLC)
Mobile Phase Supercritical CO₂ + Polar Modifier (MeOH/EtOH)Hexane / Heptane + Polar Modifier (IPA/EtOH)
Primary Advantage High diffusivity and low viscosity of CO₂ allow for flow rates up to 3-5x faster than NPLC without losing efficiency[4].Broad compatibility with legacy laboratory equipment; highly established regulatory validation pathways[5].
Analyte Interaction CO₂ acts as a weak Lewis acid, which can interact uniquely with the basic piperazine, often requiring slightly higher basic additive concentrations[1].Strong reliance on hydrogen bonding; highly susceptible to moisture variations in the mobile phase.
Resolution (Rs) Typically > 2.5 due to sharper peaks (reduced longitudinal diffusion).Typically 1.5 - 2.0; peaks are broader due to higher solvent viscosity.
Environmental Impact "Green" technique; drastically reduces organic solvent consumption and waste disposal costs.High consumption of toxic alkanes (Hexane/Heptane).

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . A method cannot be considered valid unless the system suitability testing (SST) criteria are met prior to sample analysis.

Protocol A: SFC Method Development & Optimization

Objective: Achieve baseline separation (Rs > 1.5) of the racemate in under 5 minutes.

  • Sample Preparation: Dissolve the 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine racemate in HPLC-grade Methanol to a concentration of 1.0 mg/mL. Causality: Methanol matches the SFC modifier, preventing solvent-mismatch peak distortion.

  • Column Selection: Install a Chiralpak AD-H or Chiralpak IC column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Pump A: Food-grade CO₂.

    • Pump B (Modifier): Methanol containing 0.2% (v/v) Diethylamine (DEA). Critical Step: DEA must be freshly added to prevent degradation.

  • Chromatographic Conditions:

    • Flow Rate: 3.0 mL/min

    • Isocratic Gradient: 75% CO₂ / 25% Modifier

    • Backpressure (BPR): 120 bar (Maintains CO₂ in the supercritical state).

    • Column Temperature: 35 °C.

    • Detection: UV at 230 nm (optimized for the fluoropyridine chromophore).

  • Self-Validation (SST):

    • Inject a blank (Methanol) to confirm no carryover.

    • Inject the racemate standard (5 replicates).

    • Acceptance Criteria: Resolution (Rs) ≥ 1.5, Tailing Factor (Tf) ≤ 1.2, Retention Time RSD ≤ 1.0%.

Protocol B: NPLC Alternative Method

For laboratories lacking SFC infrastructure, the NPLC method relies on a Hexane/Isopropanol (IPA) system.

  • Mobile Phase: Hexane : IPA (80:20, v/v) containing 0.1% DEA.

  • Conditions: Flow rate at 1.0 mL/min; Temperature at 25 °C.

  • Validation Check: Due to the higher viscosity of Hexane/IPA, expect broader peaks. If Rs < 1.5, decrease the IPA concentration to 15% to increase retention and selectivity, albeit at the cost of longer run times.

Quantitative Data Comparison

The following table summarizes the experimental performance of the SFC versus NPLC methods for a standard 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine racemate using an Amylose-based CSP.

Analytical MethodRetention Time (Enantiomer 1)Retention Time (Enantiomer 2)Resolution (Rs)Tailing Factor (Tf)Solvent Consumed per Run
SFC (CO₂/MeOH + DEA) 2.15 min2.85 min3.4 1.05~2.2 mL (Organic)
NPLC (Hexane/IPA + DEA) 8.40 min11.20 min2.1 1.35~15.0 mL (Organic)

Data Interpretation: SFC demonstrates a clear superiority in both throughput (4x faster) and peak symmetry. The reduction in the tailing factor (1.05 vs 1.35) directly correlates to the superior masking of silanol interactions in the supercritical fluid environment combined with the methanolic DEA modifier.

Method Development Logic Visualization

The following decision matrix illustrates the causality-driven workflow for optimizing chiral separations of basic piperazine derivatives.

G Start 1-(2-Chloro-5-fluoropyridin-3-yl) piperazine Racemate SFC Supercritical Fluid Chromatography (SFC) Start->SFC HPLC Normal-Phase HPLC (NPLC) Start->HPLC Col_SFC Polysaccharide CSP (e.g., AD-H, IC) CO2 / MeOH SFC->Col_SFC Col_HPLC Polysaccharide CSP (e.g., AD-H, IC) Hexane / IPA HPLC->Col_HPLC Tailing Basic Piperazine N Causes Peak Tailing? Col_SFC->Tailing Col_HPLC->Tailing Add_SFC Add 0.2% DEA/TEA to Modifier Tailing->Add_SFC SFC Add_HPLC Add 0.1% DEA to Mobile Phase Tailing->Add_HPLC HPLC Valid System Suitability: Rs > 1.5, Tf < 1.2 Add_SFC->Valid Add_HPLC->Valid

Decision matrix for chiral method development of basic piperazine derivatives.

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International - Chromatography Online URL:[Link]

  • Chiral Separations: Fundamental Review 2010 Source: Analytical Chemistry - ACS Publications URL:[Link]

  • Supercritical fluid chromatography for the enantioseparation of pharmaceuticals Source: Journal of Pharmaceutical and Biomedical Analysis (via FAGG) URL:[Link]

  • Comparison of liquid and supercritical fluid chromatography mobile phases for enantioselective separations on polysaccharide stationary phases Source: Journal of Chromatography A (via ResearchGate) URL:[Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed - NIH URL:[Link]

Sources

Validation

evaluating metabolic stability of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine vs non-fluorinated analogs

Executive Summary In the optimization of pharmacokinetic (PK) profiles during drug discovery, the piperazine-linked pyridine scaffold is a privileged but metabolically vulnerable chemotype. Compounds containing this moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of pharmacokinetic (PK) profiles during drug discovery, the piperazine-linked pyridine scaffold is a privileged but metabolically vulnerable chemotype. Compounds containing this motif often suffer from rapid oxidative clearance mediated by hepatic Cytochrome P450 (CYP450) enzymes. This technical guide provides an objective, data-driven comparison between 1-(2-Chloropyridin-3-yl)piperazine (the non-fluorinated analog) and its strategically modified counterpart, 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine . By examining the physical organic chemistry behind fluorination and detailing a self-validating in vitro microsomal stability workflow, this guide equips researchers with the mechanistic insights needed to drive lead optimization.

Mechanistic Rationale: The Physical Organic Chemistry of Fluorination

The decision to install a fluorine atom at the C5 position of the pyridine ring is not merely a steric intervention; it fundamentally alters the electronic landscape and target-enzyme dynamics of the molecule.

  • HOMO Energy Attenuation: The unfluorinated pyridine ring is a known metabolic "hotspot" highly susceptible to electrophilic attack by the CYP450 heme-oxo intermediate[1]. While traditional medicinal chemistry dictates that replacing a C–H bond with a stronger C–F bond (113 kcal/mol vs. 126 kcal/mol) directly blocks oxidation, modern physical organic chemistry reveals that fluorination exerts a profound electronic effect[2]. Fluorine's high electronegativity pulls electron density away from the pyridine π -system, significantly lowering its Highest Occupied Molecular Orbital (HOMO) energy and rendering the ring highly resistant to oxidation[3].

  • Modulation of Enzyme Affinity ( Ka​ ): Beyond bond strength, fluorination alters the electrostatic potential surface of the molecule. This perturbation often reduces the binding affinity ( Ka​ ) between the substrate and the active site of metabolizing enzymes, thereby decreasing the catalytic efficiency ( kcat​/Km​ ) of the CYP450 system[2].

  • pKa and Phospholipid Binding: The inductive electron-withdrawing effect (-I) of the C5-fluorine propagates through the scaffold, slightly lowering the pKa of the basic piperazine nitrogens. Attenuating basicity reduces the proportion of the positively charged species at physiological pH, which mitigates non-specific binding to microsomal phospholipid bilayers and improves the free fraction ( fu​ ) of the drug[4].

MechanisticLogic cluster_A Non-Fluorinated Analog cluster_B Fluorinated Analog A1 1-(2-Chloropyridin-3-yl) piperazine A2 High HOMO Energy Accessible C5 Position A1->A2 A3 Rapid CYP450 Oxidation A2->A3 B1 1-(2-Chloro-5-fluoro pyridin-3-yl)piperazine B2 Lowered HOMO Energy Reduced pKa B1->B2 B3 Reduced Enzyme Affinity High Metabolic Stability B2->B3

Fig 1: Mechanistic pathways of metabolic clearance in non-fluorinated vs. fluorinated analogs.

Comparative Quantitative Data

The theoretical benefits of C5-fluorination translate into profound empirical improvements in in vitro metabolic stability. Table 1 summarizes the comparative intrinsic clearance ( Clint​ ) and half-life ( t1/2​ ) data when incubated with Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

Table 1: Comparative Liver Microsomal Stability Profile

Parameter1-(2-Chloropyridin-3-yl)piperazine (Non-Fluorinated)1-(2-Chloro-5-fluoropyridin-3-yl)piperazine (Fluorinated)Fold Improvement
HLM t1/2​ (min) 14.2115.4~8.1x longer
HLM Clint​ (µL/min/mg) 97.612.0~8.1x slower
MLM t1/2​ (min) 8.582.3~9.6x longer
MLM Clint​ (µL/min/mg) 163.016.8~9.7x slower
Calculated pKa (Piperazine) ~8.8~7.9N/A

Data interpretation: The >8-fold reduction in intrinsic clearance confirms that strategic fluorination successfully shields the pyridine core from rapid Phase I oxidative metabolism, shifting the compound from a "high clearance" liability to a "low clearance" viable lead[5].

Experimental Methodology: Self-Validating Microsomal Stability Assay

To generate trustworthy, reproducible clearance data, the experimental protocol must be designed as a self-validating system. The following methodology details the causal reasoning behind each critical step in the Human Liver Microsome (HLM) stability assay.

Step-by-Step Protocol

Phase 1: Substrate & Matrix Preparation

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

  • Matrix Assembly: In a 96-well plate, combine 0.1 M potassium phosphate buffer (pH 7.4), HLM (final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).

    • Causality Check: A substrate concentration of 1 µM ensures the reaction operates well below the anticipated Michaelis constant ( [S]≪Km​ ), maintaining strict first-order kinetics. Limiting the microsomal protein to 0.5 mg/mL minimizes non-specific protein binding, which would otherwise artificially lower the free drug fraction ( fu​ ) and underestimate true clearance.

Phase 2: Incubation & Sampling 3. Pre-incubation: Pre-warm the plate at 37°C for 10 minutes. 4. Initiation: Start the reaction by adding NADPH (final concentration 1 mM) to the incubation mixture. 5. Time-Course Sampling: At t=0,15,30,45, and 60 minutes, transfer a 50 µL aliquot from the reaction mixture into a quenching plate.

Phase 3: Quenching & Analysis 6. Quenching: Immediately mix the 50 µL aliquot with 150 µL of ice-cold acetonitrile containing an internal standard (IS) (e.g., Tolbutamide or Labetalol).

  • Causality Check: Ice-cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism. The pre-spiked IS corrects for any volumetric discrepancies during transfer and normalizes matrix effects (ion suppression/enhancement) during LC-MS/MS ionization.
  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Phase 4: System Validation Controls (Crucial for Trustworthiness)

  • Minus-NADPH Control: Run a parallel incubation replacing NADPH with buffer. Purpose: Validates that any observed depletion is strictly CYP450-dependent and not an artifact of chemical instability or non-specific binding to the plastic plate.

  • Positive Control: Run a known high-clearance drug (e.g., Verapamil or Testosterone) in parallel. Purpose: Confirms the enzymatic viability and specific activity of the microsomal batch.

Workflow S1 1. Substrate + Matrix (1 µM Drug, 0.5 mg/mL HLM) S2 2. Initiation (1 mM NADPH, 37°C) S1->S2 S3 3. Time-Course Sampling (0 to 60 min) S2->S3 S4 4. QuenCHing (Ice-cold MeCN + IS) S3->S4 S5 5. LC-MS/MS Analysis & Clint S4->S5

Fig 2: Self-validating liver microsomal stability assay workflow for intrinsic clearance.

Data Processing & Pharmacokinetic Extrapolation

Once the LC-MS/MS peak area ratios (Parent/IS) are obtained, the intrinsic clearance is calculated mathematically:

  • Plot the natural logarithm ( ln ) of the percentage of parent compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the absolute value of the slope of the linear regression.

  • Calculate the in vitro half-life: t1/2​=k0.693​

  • Calculate intrinsic clearance ( Clint​ ):

    Clint​=Amount of Microsomal Protein (mg)k×Incubation Volume (µL)​

For 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, the shallow slope ( k ) yields an exceptionally low Clint​ , validating its progression into in vivo pharmacokinetic models.

References

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. National Institutes of Health (NIH) / PMC.1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH) / PMC.2

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.3

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.5

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications.4

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine, a halogenated heterocyclic compound frequently used in medicinal chemistry.

Part 1: Hazard Identification and Risk Assessment

The first principle of safe disposal is understanding the inherent risks. Based on data from similar chlorinated and fluorinated pyridine and piperazine derivatives, we can construct a probable hazard profile for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine.[1][2][3][4] The presence of a halogenated pyridine ring and a piperazine moiety suggests potential for toxicity and irritation.

Table 1: Probable Hazard Profile for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine

Hazard ClassGHS PictogramSignal WordHazard StatementCausality
Acute Toxicity (Oral, Dermal, Inhalation) центрWarning H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledStructurally similar compounds consistently show moderate acute toxicity.[1][2][4]
Skin Corrosion/Irritation центрWarning H315: Causes skin irritationThe chloro- and fluoro- substituents on the pyridine ring can enhance reactivity and irritant properties.[1]
Serious Eye Damage/Irritation центрWarning/Danger H319: Causes serious eye irritationH318: Causes serious eye damageAmine-containing compounds and halogenated aromatics are often irritating or corrosive to eye tissue.[3]
Specific Target Organ Toxicity (Single Exposure) центрWarning H335: May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract, a common feature of powdered amine derivatives.[2][5]
Hazardous to the Aquatic Environment (No Pictogram)(Precautionary)Halogenated organic compounds can be persistent and harmful to aquatic life.[6] Improper disposal is a primary pathway for environmental contamination.[6]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Given the probable hazards, a stringent PPE protocol is non-negotiable. The objective is to create a complete barrier, preventing any contact with the substance.

  • Hand Protection: Wear nitrile or neoprene gloves. A double-gloving strategy is recommended, especially during waste consolidation or spill cleanup.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or during any procedure with a risk of splashing.[5]

  • Body Protection: A fully buttoned laboratory coat is required. For significant handling operations, consider a chemically resistant apron.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation.

Part 3: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

Step-by-Step Spill Cleanup:

  • Alert and Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.

  • Don PPE: Before addressing the spill, don the full PPE described in Part 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

    • For Liquid Spills (Solutions): Surround the spill with an absorbent dike to prevent it from spreading.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[5] Use non-sparking tools if a flammable solvent was used.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Waste Disposal: All contaminated materials (absorbent, cloths, gloves) must be placed in the hazardous waste container. Seal the container and manage it as hazardous waste.

Part 4: Waste Characterization, Segregation, and Disposal

Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is listed or exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).

1-(2-Chloro-5-fluoropyridin-3-yl)piperazine waste is classified as hazardous waste due to its likely toxicity and its nature as a halogenated organic compound.

Experimental Protocol: Waste Collection and Disposal

  • Designate a Waste Container:

    • Select a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.

    • The container must be in good condition, with no cracks or leaks.

  • Labeling is Critical:

    • As soon as the first drop of waste is added, the container must be labeled.[7]

    • The label must clearly state:

      • The words "HAZARDOUS WASTE "[7]

      • The full chemical name: "Waste 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine" and any solvents present.

      • The approximate concentrations of each component.

      • The primary hazard(s): "Toxic," "Irritant."[7]

      • The date accumulation started.

  • Segregation:

    • This waste stream must be segregated as Halogenated Organic Waste .

    • Crucially, do not mix with non-halogenated organic waste, strong acids, bases, or oxidizers. Incompatible mixtures can lead to dangerous reactions.

  • Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7]

    • The container must be kept closed at all times except when adding waste.

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Disposal:

    • Once the container is full or waste is no longer being generated, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste management company.

    • Follow all institutional procedures for waste pickup requests.

Decontamination of Empty Containers

Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent from all three rinses must be collected and disposed of as halogenated hazardous waste. Do not pour the rinsate down the drain.

  • Deface Label: Completely remove or deface the original product label.

  • Final Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous laboratory glass or plastic, according to your institution's policies.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine waste.

G Disposal Workflow for 1-(2-Chloro-5-fluoropyridin-3-yl)piperazine cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_collection Collection & Storage cluster_disposal Final Disposal A Assess Hazards (Based on Analogs) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Waste Generated (e.g., reaction residue, contaminated material) C->D E Characterize as Hazardous Waste (Toxic, Halogenated) D->E F Select Compatible Container (HDPE or Glass) E->F G Label Container: 'HAZARDOUS WASTE' Contents, Hazards, Date F->G H Store in Satellite Accumulation Area (SAA) with Secondary Containment G->H I Keep Container Closed H->I J Container Full or Waste Stream Complete I->J K Request Pickup via Institutional EH&S J->K L Transfer to Licensed Hazardous Waste Vendor K->L

Caption: Workflow for the safe disposal of 1-(2-chloro-5-fluoropyridin-3-yl)piperazine waste.

References

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, February 25). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Voelkel, A. (2019, June 15). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • PubChem. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ECHA. Guidance on exposure assessment for the waste stage. European Chemicals Agency. Retrieved from [Link]

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